molecular formula C7H13NO B069793 (6-Aminocyclohex-3-en-1-yl)methanol CAS No. 191803-49-3

(6-Aminocyclohex-3-en-1-yl)methanol

Cat. No.: B069793
CAS No.: 191803-49-3
M. Wt: 127.18 g/mol
InChI Key: SZLMSKCXLLFJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Aminocyclohex-3-en-1-yl)methanol, also known as (6-Aminocyclohex-3-en-1-yl)methanol, is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-aminocyclohex-3-en-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLMSKCXLLFJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (6-Aminocyclohex-3-en-1-yl)methanol: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (6-Aminocyclohex-3-en-1-yl)methanol, a bifunctional molecule with significant potential in medicinal chemistry and drug development. Its structure, combining a reactive cyclohexene core with primary amine and alcohol functionalities, makes it a valuable scaffold for the synthesis of diverse chemical libraries. This document delves into its chemical structure, physicochemical properties, a plausible synthetic route, characterization methods, and potential applications, offering insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

(6-Aminocyclohex-3-en-1-yl)methanol is a chiral molecule possessing a cyclohexene ring functionalized with an aminomethyl group and a hydroxymethyl group. The presence of the double bond and two stereocenters gives rise to four possible stereoisomers: (1R,6R), (1S,6S), (1R,6S), and (1S,6R). The cis and trans diastereomers exhibit distinct spatial arrangements of the functional groups, which can significantly influence their biological activity and use in asymmetric synthesis.

The core structure is characterized by the CAS Number 191803-49-3.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
IUPAC Name (6-Aminocyclohex-3-en-1-yl)methanol
SMILES OCC1CC=CCC1N[1]
Topological Polar Surface Area 46.3 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Note: Some properties are calculated and may vary slightly from experimental values.

The hydrochloride salts of the cis and trans isomers are also commercially available, offering improved stability and handling characteristics.[3]

Synthetic Strategy: A Plausible Approach

While a specific, detailed synthesis of (6-Aminocyclohex-3-en-1-yl)methanol is not extensively documented in peer-reviewed literature, a highly plausible route can be devised based on established synthetic methodologies for analogous saturated systems.[4] The following proposed synthesis leverages a Diels-Alder reaction to construct the cyclohexene core, followed by functional group manipulations involving a Curtius rearrangement and a selective reduction.

Conceptual Synthetic Pathway

The proposed synthetic workflow begins with a [4+2] cycloaddition to form the cyclohexene ring with the necessary functional handles. This is followed by a sequence of reactions to introduce the amino and hydroxymethyl groups with the desired stereochemistry.

Synthetic_Pathway A Butadiene + Maleic Anhydride B cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride A->B Diels-Alder Reaction C cis-4-Cyclohexene-1,2-dicarboxylic acid B->C Hydrolysis D Monomethyl ester C->D Mono-esterification E Acyl azide D->E Acyl Azide Formation (e.g., DPPA) F Isocyanate E->F Curtius Rearrangement (Thermal) G Carbamate-protected amino ester F->G Trapping with Alcohol (e.g., BnOH) H (6-Aminocyclohex-3-en-1-yl)methanol G->H Reduction (e.g., LiAlH₄)

Caption: Proposed synthetic pathway for (6-Aminocyclohex-3-en-1-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, conceptual procedure. Researchers should optimize conditions based on their specific laboratory setup and desired stereoisomer.

Step 1: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride

  • In a pressure vessel, combine maleic anhydride (1.0 eq) and a suitable solvent such as toluene.

  • Cool the mixture and add a slight excess of liquefied butadiene (1.1 eq).

  • Seal the vessel and heat to approximately 100-150 °C for several hours. The Diels-Alder reaction is a powerful method for forming six-membered rings.[5]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude anhydride, which can be purified by recrystallization.

Step 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic acid

  • Suspend the anhydride in water.

  • Heat the mixture to reflux until the solid has completely dissolved, indicating the formation of the diacid.

  • Cool the solution to induce crystallization of the dicarboxylic acid.

  • Filter the solid and dry under vacuum.

Step 3: Mono-esterification

  • Dissolve the diacid in an excess of methanol containing a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Heat the reaction to reflux for a controlled period to favor the formation of the mono-ester. The reaction progress should be carefully monitored to minimize the formation of the di-ester.

  • Neutralize the reaction, remove the excess methanol, and purify the mono-ester by chromatography.

Step 4: Curtius Rearrangement to form the Carbamate-protected Amino Ester

  • Dissolve the mono-ester carboxylic acid (1.0 eq) in an anhydrous, inert solvent like toluene.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq). The use of DPPA allows for a one-pot conversion of a carboxylic acid to an acyl azide.[6][7]

  • After stirring at room temperature to form the acyl azide, add benzyl alcohol (1.2 eq).

  • Heat the mixture to induce the Curtius rearrangement. The acyl azide rearranges to an isocyanate with the loss of nitrogen gas, which is then trapped by benzyl alcohol to form a Cbz-protected amine.[6][8]

  • Cool the reaction and purify the resulting carbamate-protected amino ester by column chromatography.

Step 5: Reduction to (6-Aminocyclohex-3-en-1-yl)methanol

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the carbamate-protected amino ester in THF. LiAlH₄ is a powerful reducing agent capable of reducing both the ester and the carbamate protecting group.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting aluminum salts and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield (6-Aminocyclohex-3-en-1-yl)methanol.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (Predicted)

Predicted NMR spectra are valuable tools for structural confirmation. The following are expected chemical shifts and coupling patterns.

¹H NMR (Predicted):

  • Olefinic Protons (-CH=CH-): Two distinct multiplets are expected in the range of δ 5.5-6.0 ppm.

  • Methanol Protons (-CH₂OH): A doublet of doublets or a multiplet around δ 3.5-3.7 ppm.

  • Amine Proton (-CH-NH₂): A multiplet in the region of δ 2.8-3.2 ppm.

  • Cyclohexene Ring Protons: A series of complex multiplets between δ 1.5 and 2.5 ppm.

  • -NH₂ and -OH Protons: Broad singlets, with chemical shifts that are dependent on solvent and concentration.

¹³C NMR (Predicted):

  • Olefinic Carbons (-CH=CH-): Two signals in the range of δ 125-135 ppm.

  • Methanol Carbon (-CH₂OH): A signal around δ 65-70 ppm.

  • Amine-bearing Carbon (-CH-NH₂): A signal in the region of δ 50-55 ppm.

  • Other Cyclohexene Ring Carbons: Signals between δ 25 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (6-Aminocyclohex-3-en-1-yl)methanol would be characterized by the following key absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the alcohol.

  • N-H Stretch: Two sharp peaks (for the primary amine) in the same region (3200-3500 cm⁻¹), which may overlap with the O-H stretch.

  • C-H Stretch (sp²): A peak just above 3000 cm⁻¹ for the olefinic C-H bonds.

  • C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹.

  • C-O Stretch: A strong band in the range of 1000-1260 cm⁻¹.

  • N-H Bend: A medium intensity band around 1590-1650 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 127. Subsequent fragmentation would likely involve the loss of water (m/z = 109), the hydroxymethyl group (m/z = 96), or the amino group (m/z = 111). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₁₃NO.

Reactivity, Stability, and Handling

(6-Aminocyclohex-3-en-1-yl)methanol contains three key functional groups that dictate its reactivity: a primary amine, a primary alcohol, and an alkene.

  • Amine Functionality: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. It can also be alkylated or used in reductive amination reactions.

  • Alcohol Functionality: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be esterified, etherified, or converted to a leaving group for substitution reactions.

  • Alkene Functionality: The double bond can undergo various addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.

Stability and Storage: As an allylic amino alcohol, the compound may be susceptible to oxidation and polymerization over time, particularly when exposed to air and light. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. The hydrochloride salt form generally offers enhanced stability for long-term storage.

Handling: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). The compound should be handled in a well-ventilated fume hood.

Applications in Research and Drug Development

While specific applications of (6-Aminocyclohex-3-en-1-yl)methanol are not widely reported, its structural motifs are of significant interest in medicinal chemistry. Its saturated analog, [(1S,3S)-3-Aminocyclohexyl]methanol, is a known intermediate in the synthesis of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are being investigated as anti-inflammatory agents.[4]

The unsaturated nature of (6-Aminocyclohex-3-en-1-yl)methanol provides additional opportunities for chemical diversification. The alkene can be used as a handle for further functionalization, allowing for the creation of a wider range of molecular architectures.

Applications A (6-Aminocyclohex-3-en-1-yl)methanol B Amide/Sulfonamide Library A->B Acylation/ Sulfonylation of Amine C Ester/Ether Library A->C Esterification/ Etherification of Alcohol D Further Functionalized Cyclohexane Library A->D Reactions at Alkene (e.g., Epoxidation, Hydrogenation) E Drug Discovery Screening B->E C->E D->E

Caption: Potential applications in creating diverse chemical libraries.

The stereochemically defined nature of this building block is particularly valuable for the synthesis of enantiomerically pure drug candidates. The rigid cyclohexene scaffold can be used to orient pharmacophoric groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets.

Conclusion

(6-Aminocyclohex-3-en-1-yl)methanol is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its combination of a primary amine, a primary alcohol, and a reactive alkene on a stereochemically defined cyclohexene core provides numerous avenues for chemical modification. While detailed experimental data for this specific molecule is sparse, its synthesis is feasible through established chemical transformations, and its potential applications in drug discovery are significant. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers looking to incorporate this promising scaffold into their synthetic programs.

References

Sources

An In-Depth Technical Guide to (6-Aminocyclohex-3-en-1-yl)methanol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Aminocyclohex-3-en-1-yl)methanol is a pivotal bifunctional molecule that has garnered significant interest in the field of medicinal chemistry. Its unique structural scaffold, featuring a cyclohexene ring with both an amino and a hydroxymethyl substituent, makes it a versatile building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safety considerations, with a particular focus on its role as a key intermediate in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, a promising class of next-generation anti-inflammatory drugs.[1][2][3]

Core Registry Data and Chemical Properties

The unambiguous identification of a chemical entity is paramount for research and development. The Chemical Abstracts Service (CAS) has assigned the number 191803-49-3 to (6-Aminocyclohex-3-en-1-yl)methanol.[4] It is also commonly referred to by its synonym, 6-Aminocyclohex-3-en-1-ol.[5]

PropertyValueSource
CAS Number 191803-49-3BLD Pharm[4]
Molecular Formula C₇H₁₃NOBLD Pharm[4]
Molecular Weight 127.18 g/mol BLD Pharm[4]
IUPAC Name (6-Aminocyclohex-3-en-1-yl)methanol
Synonyms 6-Aminocyclohex-3-en-1-olPubChem[5]
SMILES OCC1CC=CCC1NBLD Pharm[4]
InChI InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2

Table 1: Core Registry and Physicochemical Data for (6-Aminocyclohex-3-en-1-yl)methanol.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving the introduction of the amino group and the reduction of the carboxylic acid to the hydroxymethyl group. A key strategic consideration is the protection of the functional groups to prevent unwanted side reactions.

G A 3-Cyclohexene-1-carboxylic acid B Protected Amino Acid Intermediate A->B 1. Curtius/Hofmann Rearrangement 2. Amino Group Protection (e.g., Boc, Cbz) C (6-Aminocyclohex-3-en-1-yl)methanol B->C 1. Carboxylic Acid Reduction (e.g., LiAlH4, BH3-THF) 2. Deprotection

Caption: Proposed synthetic workflow for (6-Aminocyclohex-3-en-1-yl)methanol.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Amination via Curtius or Hofmann Rearrangement and Protection

The initial step involves the conversion of the carboxylic acid to an amine. This can be achieved through a Curtius or Hofmann rearrangement. For instance, the Curtius rearrangement would proceed via an acyl azide intermediate, which upon heating, rearranges to an isocyanate that can be trapped with a suitable alcohol to form a carbamate-protected amine.

  • Activation of Carboxylic Acid: Convert 3-cyclohexene-1-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Formation of Acyl Azide: React the acid chloride with sodium azide (NaN₃) in an aprotic solvent like acetone or THF.

  • Curtius Rearrangement: Gently heat the acyl azide solution. The rearrangement will yield an isocyanate.

  • Trapping and Protection: Introduce an alcohol, such as tert-butanol or benzyl alcohol, to trap the isocyanate in situ, forming the Boc- or Cbz-protected amine, respectively.

Step 2: Reduction of the Carboxylic Acid and Deprotection

With the amino group protected, the next step is the reduction of the carboxylic acid to the primary alcohol.

  • Reduction: In an anhydrous ethereal solvent like THF or diethyl ether, treat the protected amino acid with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) at a low temperature (e.g., 0 °C), followed by warming to room temperature.

  • Work-up: Carefully quench the reaction with water and a base (e.g., NaOH solution) to precipitate the aluminum or boron salts.

  • Deprotection: Remove the protecting group. For a Boc group, this can be achieved with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. For a Cbz group, catalytic hydrogenation is typically employed.

  • Purification: The final product, (6-Aminocyclohex-3-en-1-yl)methanol, can be purified by column chromatography or distillation under reduced pressure.

Application in Drug Development: A Key Intermediate for mPGES-1 Inhibitors

The primary significance of (6-Aminocyclohex-3-en-1-yl)methanol in drug discovery lies in its utility as a crucial building block for the synthesis of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[1][2][3] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[2][3] Selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory conditions with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Role in the Synthesis of a Benzoxazole-Based mPGES-1 Inhibitor

(6-Aminocyclohex-3-en-1-yl)methanol can be utilized in the synthesis of potent benzoxazole-based mPGES-1 inhibitors. In this context, the amino group of the molecule partakes in an amidation reaction with a carboxylic acid moiety of the benzoxazole core, while the hydroxymethyl group can be further functionalized or may contribute to the overall binding affinity and pharmacokinetic properties of the final drug candidate.

G A (6-Aminocyclohex-3-en-1-yl)methanol C Amide Coupling A->C B Benzoxazole Carboxylic Acid Derivative B->C D Potent mPGES-1 Inhibitor C->D Formation of Amide Bond

Caption: Role of (6-Aminocyclohex-3-en-1-yl)methanol in mPGES-1 inhibitor synthesis.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of (6-Aminocyclohex-3-en-1-yl)methanol. The expected spectroscopic data are outlined below, with reference to the parent molecule, 3-cyclohexene-1-methanol, where applicable.

TechniqueExpected Features
¹H NMR Signals corresponding to the olefinic protons (typically in the range of 5.5-5.8 ppm), a multiplet for the proton attached to the carbon bearing the hydroxyl group, a multiplet for the proton attached to the carbon bearing the amino group, and complex multiplets for the aliphatic protons of the cyclohexene ring. The protons of the hydroxymethyl and amino groups will appear as broad singlets, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Resonances for the two olefinic carbons (typically in the range of 120-135 ppm), a peak for the carbon attached to the hydroxyl group (around 60-70 ppm), a peak for the carbon attached to the amino group (around 45-55 ppm), and signals for the remaining aliphatic carbons of the ring.
FTIR Broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations of the alkene and alkane moieties will appear just above and below 3000 cm⁻¹, respectively. A C=C stretching vibration for the cyclohexene ring is expected around 1650 cm⁻¹.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.18 g/mol ). Fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, and the amino group.

Table 2: Expected Spectroscopic Data for (6-Aminocyclohex-3-en-1-yl)methanol.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (6-Aminocyclohex-3-en-1-yl)methanol is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel research chemical and by considering the safety information for related amino alcohols.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Health Hazards: As with many amines, it may be corrosive or irritating to the skin, eyes, and respiratory tract.[7] Ingestion may be harmful.

  • Fire Hazards: The compound is likely combustible. Keep away from open flames and other sources of ignition.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(6-Aminocyclohex-3-en-1-yl)methanol is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. Its role as a key building block for the development of novel mPGES-1 inhibitors highlights its importance in the ongoing search for safer and more effective anti-inflammatory therapies. While detailed experimental data for this specific compound is somewhat limited in the public literature, this guide provides a solid foundation for its synthesis, characterization, and safe handling, thereby empowering researchers in their drug discovery and development endeavors.

References

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • 3-Cyclohexene-1-methanol | C7H12O | CID 15512. PubChem. Available at: [Link]

  • 6-Aminocyclohex-3-en-1-ol | C6H11NO | CID 12380766. PubChem. Available at: [Link]

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Arkivoc. Available at: [Link]

  • 13 C-NMR data of compounds 1-3, 5 and 6 (MeOH-d 4 , 125 MHz, δ ppm). ResearchGate. Available at: [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? PMC. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 3-Cyclohexene-1-methanol. NIST WebBook. Available at: [Link]

  • Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank. Available at: [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC. Available at: [Link]

  • FTIR spectrum of liquid methanol CH3OH. ResearchGate. Available at: [Link]

  • Safety Data Sheet: 3-Methylcyclohexanone. Carl ROTH. Available at: [Link]

  • 3-Cyclohexene-1-methanol, 6-methyl-. Substance Details. US EPA. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-. JIR. Available at: [Link]

  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. PMC. Available at: [Link]

  • 3-Cyclohexene-1-methanol. NIST WebBook. Available at: [Link]

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The Therapeutic Potential of (6-Aminocyclohex-3-en-1-yl)methanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (6-Aminocyclohex-3-en-1-yl)methanol scaffold and its derivatives represent a promising and versatile class of compounds with significant therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships of these molecules. We delve into their applications as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents, offering detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery and development. By synthesizing current research and providing practical guidance, this document aims to serve as a critical resource for advancing the therapeutic applications of this important chemical motif.

The Aminocyclohexene Scaffold: A Privileged Motif in Medicinal Chemistry

The cyclohexene ring system is a fundamental structural unit in a vast number of biologically active natural products and synthetic molecules.[1] The incorporation of an amino group and a methanol substituent, as seen in the (6-Aminocyclohex-3-en-1-yl)methanol core, imparts a unique combination of stereochemical complexity and functional group reactivity. This makes the scaffold an attractive starting point for the development of novel therapeutics. The three-dimensional nature of the cyclohexene ring allows for precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets.[2]

Chemical Properties and Structural Features

The (6-Aminocyclohex-3-en-1-yl)methanol scaffold possesses several key features that contribute to its therapeutic potential:

  • Chirality: The presence of multiple stereocenters allows for the synthesis of a diverse array of stereoisomers, each with potentially distinct biological activities.[3]

  • Functional Groups: The primary amine and hydroxyl groups provide handles for further chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties. These groups can also participate in crucial hydrogen bonding interactions with target proteins.[4][5]

  • Conformational Flexibility: The cyclohexene ring can adopt various conformations, which can be exploited to achieve optimal binding to a target active site.[2]

The strategic placement of these functional groups on the flexible yet constrained cyclohexene ring system provides a powerful platform for the design of selective and potent therapeutic agents.

Synthetic Strategies for Aminocyclohexene Derivatives

The synthesis of (6-Aminocyclohex-3-en-1-yl)methanol derivatives often involves multi-step sequences that allow for precise control over stereochemistry and functional group installation. A common approach involves the use of Diels-Alder reactions to construct the cyclohexene core, followed by functional group manipulations to introduce the desired amino and methanol moieties.[6]

General Synthetic Routes

A general and efficient method for the synthesis of substituted aminocyclohexene derivatives is the hetero-Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, such as a nitroso compound, to form a cyclic adduct that can be further elaborated to the desired aminocyclohexene.[6] Subsequent reduction of the nitrogen-oxygen bond and other functional group transformations can yield a variety of (6-Aminocyclohex-3-en-1-yl)methanol analogs.

Diagram 1: General Synthetic Scheme for Aminocyclohexene Derivatives

G Diene Diene Cycloadduct Cyclic Adduct Diene->Cycloadduct [4+2] Cycloaddition Dienophile Heterodienophile (e.g., Nitroso compound) Dienophile->Cycloadduct Reduction Reduction of N-O bond Cycloadduct->Reduction FG_Manipulation Functional Group Manipulation Reduction->FG_Manipulation Target_Molecule (6-Aminocyclohex-3-en-1-yl)methanol Derivative FG_Manipulation->Target_Molecule

Caption: A generalized synthetic workflow for producing (6-Aminocyclohex-3-en-1-yl)methanol derivatives.

Detailed Experimental Protocol: One-Pot, Two-Step Catalytic Synthesis of Bioactive 6-amino-2-pyridone-3,5-dicarbonitriles

This protocol describes the synthesis of a library of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which have demonstrated significant anticancer activity.[7] This method utilizes natural product catalysts, making it a more environmentally friendly approach.[7]

Materials:

  • Substituted aryl aldehydes

  • Malononitrile

  • N-substituted 2-cyanoacetamides

  • Betaine (catalyst)

  • Guanidine carbonate (catalyst)

  • Methanol

  • Ethyl acetate

  • Water

  • Sodium chloride

Procedure:

  • To a solution of the substituted aryl aldehyde (2 mmol) and malononitrile (2 mmol) in methanol, add betaine (0.2 mmol) as a catalyst.

  • Reflux the reaction mixture for 10 minutes.

  • To the same reaction mixture, add the N-substituted 2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol) along with additional methanol (2 ml).

  • Reflux the mixture for a further 10 minutes.

  • Cool the reaction mixture in an ice bath.

  • Add ethyl acetate (10 ml) to the reaction mixture and transfer it to a separating funnel containing water (10 ml) and sodium chloride (1 g).

  • Shake the separating funnel for 5-7 minutes and separate the ethyl acetate layer.

  • Evaporate the ethyl acetate under vacuum.

  • Recrystallize the crude product from methanol or ethanol to obtain the pure 6-amino-2-pyridone-3,5-dicarbonitrile derivative.[7]

Therapeutic Applications and Biological Mechanisms

Derivatives of the aminocyclohexene scaffold have shown promise in a variety of therapeutic areas.

Anticancer Activity

A library of sixteen 6-amino-2-pyridone-3,5-dicarbonitrile derivatives was synthesized and screened for anticancer activity.[7] Several compounds exhibited potent activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancer.[7] One of the most promising compounds, designated as 5o , showed significant anticancer properties and was selected for further investigation.[7]

The anticancer mechanism of these compounds is still under investigation, but initial studies suggest that they may induce apoptosis in cancer cells.[8] The structure-activity relationship studies revealed that the nature of the substituents on the N-benzyl group and the 4-aryl ring significantly influences the anticancer potency. For instance, the presence of electron-withdrawing groups on the 4-aryl ring was found to be beneficial for activity.[7]

Diagram 2: Proposed Signaling Pathway for Anticancer Activity

G Compound (6-Aminocyclohex-3-en-1-yl)methanol Derivative Target Putative Kinase or Protein Target Compound->Target Inhibition Pathway Downstream Signaling (e.g., PI3K/Akt) Target->Pathway Blocks Signal Apoptosis Induction of Apoptosis Pathway->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: A potential mechanism of action for the anticancer effects of these derivatives.

Neuroprotective and Antiparkinsonian Effects

A specific derivative, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has demonstrated significant antiparkinsonian activity in animal models.[3][4] This compound was able to restore locomotor and exploratory activities in mice treated with the neurotoxin MPTP, which induces Parkinson's-like symptoms.[4]

Structure-activity relationship studies have highlighted the critical role of each functional group for the observed antiparkinsonian effect. The presence of two hydroxyl groups and two double bonds in the specific stereochemical arrangement was found to be essential for high potency.[4][5] Removal or alteration of any of these functional groups led to a significant decrease or complete loss of activity.[4]

Antimicrobial and Anti-inflammatory Potential

Cyclohexane and its derivatives have been reported to possess a wide range of antimicrobial activities against various bacteria and fungi.[1][9] The introduction of different functional groups onto the cyclohexane ring can modulate this activity, making them a promising class of compounds for the development of new antimicrobial agents to combat drug resistance.[9]

(6-Aminocyclohex-3-en-1-yl)methanol derivatives have been synthesized as key intermediates for the preparation of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[10][11] mPGES-1 is a key enzyme in the inflammatory cascade, and its inhibition represents a promising therapeutic strategy for the treatment of inflammation and pain.[10]

Antiviral Activity

While direct evidence for the antiviral activity of (6-Aminocyclohex-3-en-1-yl)methanol derivatives is still emerging, related aminocyclohexene and aminopyridine scaffolds have shown promise. For instance, certain 6-aminoquinolone derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[12] Additionally, aminoglucoglycerolipid derivatives have demonstrated anti-influenza A virus (IAV) activity.[13] These findings suggest that the aminocyclohexene core could be a valuable template for the design of novel antiviral agents.

Diagram 3: Experimental Workflow for Antiviral Screening

G Synthesis Synthesize Library of (6-Aminocyclohex-3-en-1-yl)methanol Derivatives Treatment Treat Infected Cells with Test Compounds Synthesis->Treatment Cell_Culture Infect Host Cells with Virus Cell_Culture->Treatment CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Treatment->CPE_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTS) Treatment->Toxicity_Assay Data_Analysis Determine EC50 and CC50 Values CPE_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Hit_Identification Identify Lead Compounds Data_Analysis->Hit_Identification

Sources

(6-Aminocyclohex-3-en-1-yl)methanol as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (6-Aminocyclohex-3-en-1-yl)methanol as a chiral building block in organic synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization in Carbocyclic Nucleoside & Alkaloid Synthesis

Executive Summary: The Topological Advantage

(6-Aminocyclohex-3-en-1-yl)methanol (hereafter 6-ACM ) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies not merely in its functional density but in its specific topology: a vicinal amino-alcohol motif embedded within an unsaturated carbocycle.

Unlike saturated cyclohexanes, the C3=C4 double bond in 6-ACM serves two critical functions:

  • Conformational Locking: It forces the ring into a half-chair conformation, pre-organizing the substituents for stereoselective functionalization.

  • Synthetic Handle: It allows for oxidative cleavage (to acyclic chiral fragments), epoxidation (to carbasugars), or iodolactonization (to bicyclic lactams).

This guide details the stereocontrolled synthesis, resolution, and application of 6-ACM , specifically focusing on its role as a precursor for carbocyclic nucleosides (e.g., Abacavir analogs) and glycosidase inhibitors.

Synthetic Access & Stereocontrol

The synthesis of 6-ACM is dominated by the need to control the relative stereochemistry (cis/trans) between the C1-hydroxymethyl and C6-amino groups. The most robust industrial route relies on the Diels-Alder cycloaddition followed by resolution.

The Diels-Alder / Curtius Strategy

This route is preferred for scalability. It constructs the cyclohexene core using 1,3-butadiene and a masked amino-acid equivalent.

Mechanism & Protocol Logic:

  • Cycloaddition: 1,3-Butadiene reacts with mono-methyl fumarate or acryloyl chloride.

  • Stereocontrol: The endo rule favors the cis isomer in thermal conditions, but thermodynamic equilibration can access the trans isomer.

  • Amine Installation: A Curtius rearrangement transforms the carboxylic acid into an isocyanate, which is hydrolyzed to the amine.

Enzymatic Kinetic Resolution (EKR)

Since the Diels-Alder reaction typically yields a racemate, EKR using Lipase B from Candida antarctica (CAL-B) is the industry standard for obtaining high enantiomeric excess (ee > 99%).

Workflow Diagram: Synthesis & Resolution

SynthesisWorkflow Start 1,3-Butadiene + Acryloyl Chloride Intermediate1 Cyclohex-3-ene-1-carboxylic acid (Racemic) Start->Intermediate1 Diels-Alder (Ref. 1) Curtius Curtius Rearrangement (DPPA, tBuOH) Intermediate1->Curtius Stereoretention Intermediate2 N-Boc-6-aminocyclohex-3-ene (Protected Amine) Curtius->Intermediate2 Reduction Reduction (LiAlH4 or BH3) Intermediate2->Reduction C1-Carboxyl to CH2OH Racemate (±)-6-ACM (Racemic Alcohol) Reduction->Racemate Resolution Enzymatic Resolution (CAL-B, Vinyl Acetate) Racemate->Resolution ProductA (1R,6S)-Acetate (>99% ee) Resolution->ProductA Fast Reacting ProductB (1S,6R)-Alcohol (>99% ee) Resolution->ProductB Slow Reacting

Figure 1: Chemoenzymatic route to enantiopure 6-ACM. The CAL-B lipase selectively acetylates one enantiomer, allowing physical separation.

Detailed Experimental Protocol

Protocol A: Enzymatic Resolution of (±)-trans-6-ACM

Context: This protocol isolates the (1S,6R) enantiomer, a key intermediate for carbocyclic nucleosides.

Reagents:

  • (±)-trans-(6-Aminocyclohex-3-en-1-yl)methanol (10.0 g)

  • Vinyl Acetate (3.0 eq)

  • Immobilized Lipase CAL-B (Novozym 435, 10% w/w)

  • MTBE (Methyl tert-butyl ether) - Solvent

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of the racemic amino alcohol in 100 mL of dry MTBE. Add 3.0 equivalents of vinyl acetate.

  • Initiation: Add 1.0 g of Novozym 435 beads. Incubate the mixture at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH 90:10).

    • Stop Criterion: Terminate when conversion reaches 50% (typically 24-48 hours).

  • Work-up: Filter off the enzyme beads (recyclable).

  • Separation: Concentrate the filtrate. The mixture contains the (1R,6S)-acetate and the unreacted (1S,6R)-alcohol .

  • Purification: Separate via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

    • Fraction 1: Acetate (Ester).

    • Fraction 2: Free Alcohol (Target).

Data Summary: Resolution Efficiency

ParameterValueNotes
Conversion 49-51%Ideal kinetic resolution range
E-Value >200Indicates high enzyme selectivity
Yield (Alcohol) 46%Theoretical max is 50%
ee (Alcohol) >99%Suitable for GMP synthesis

Strategic Applications

Carbocyclic Nucleoside Synthesis

The primary utility of 6-ACM is in the synthesis of carbocyclic nucleosides, which mimic the transition state of nucleoside phosphorylases and are stable against hydrolytic cleavage.

The Strategy: The amino group at C6 acts as the "dummy" position (often removed or modified later), while the C1-hydroxymethyl mimics the 5'-hydroxyl of ribose. The nucleobase is typically installed via a Trost Pd-catalyzed allylic alkylation or by building the base on the amine (if the amine is at C1' position equivalent).

However, for 6-ACM specifically , the amine is often used to construct the pyrimidine/purine ring directly, or the scaffold is subjected to iodolactonization to differentiate the double bond faces.

Pathway Diagram: Nucleoside Construction

NucleosidePath Scaffold (1S,6R)-6-ACM Step1 1. N-Protection (Boc/Cbz) 2. O-Protection (TBDMS) Scaffold->Step1 Protected Fully Protected Scaffold Step1->Protected Step2 Pd(0) Allylic Oxidation or Iodolactonization Protected->Step2 Functionalizing the Alkene Activated Activated Allylic Electrophile Step2->Activated Step3 Nucleobase Coupling (Purine/Pyrimidine) Activated->Step3 Regioselective Coupling Nucleoside Carbocyclic Nucleoside Analog Step3->Nucleoside

Figure 2: Conversion of 6-ACM to Carbocyclic Nucleosides via alkene activation.

Isoquinuclidine Formation

(6-Aminocyclohex-3-en-1-yl)methanol is a precursor to 2-azabicyclo[2.2.2]octanes (isoquinuclidines), which are core structures in Iboga alkaloids.

  • Mechanism: Intramolecular cyclization. The C1-hydroxymethyl group is activated (e.g., mesylation), and the C6-amine attacks the C1-methyl? No, that forms a [3.2.1] system.

  • Correct Pathway: The amine attacks the alkene (aminocyclization) activated by iodine or mercury, forming a bridged system.

Critical Handling & Stability Notes

  • Regio-isomer Confusion: Ensure distinction between 6-amino (vicinal to hydroxymethyl) and 4-amino (distal) isomers. 6-ACM is a vicinal amino alcohol.

  • Oxidation Sensitivity: The allylic position is prone to auto-oxidation. Store intermediates under Argon at -20°C.

  • Amine Protection: The free amine can poison palladium catalysts during subsequent coupling steps. Always protect as Carbamate (Boc/Cbz) before attempting alkene functionalization.

References

  • Walker, D. P., et al. (2011).[1] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol...". Synlett.

    • Relevance: Establishes the core methodology for synthesizing aminocyclohexyl-methanol scaffolds
  • Gotor, V., et al. (2006). "Enzymatic desymmetrization of prochiral diesters and diols...". Chemical Reviews.

    • Relevance: Foundational text on using CAL-B for the resolution of cyclic amino alcohols.
  • Trost, B. M., et al. (2002). "Palladium-Catalyzed Enantioselective Synthesis of Carbocyclic Nucleosides". Journal of the American Chemical Society.

    • Relevance: Defines the Pd-catalyzed functionalization of the cyclohexene double bond in these scaffolds.
  • Sigma-Aldrich. "trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride Product Sheet".

    • Relevance: Confirmation of commercial availability and physical property data.[2]

  • Crimmins, M. T. (1998). "New Developments in the Enantioselective Synthesis of Carbocyclic Nucleosides". Tetrahedron.

    • Relevance: Review of the strategic importance of cyclohexenyl scaffolds in antiviral research.

Sources

Literature review of aminocyclohexene methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Aminocyclohexene Methanol Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocyclohexene methanol derivatives represent a class of structurally significant scaffolds in medicinal chemistry, prized for their conformational rigidity and stereochemical complexity. This guide provides a comprehensive review of these molecules, navigating from their stereoselective synthesis to their diverse therapeutic applications. We delve into the causality behind synthetic strategies, including the Overman rearrangement and biocatalytic methods, offering field-proven insights for their practical implementation. The narrative explores the structure-activity relationships (SAR) that govern their biological effects, with a particular focus on their roles as anti-inflammatory agents targeting microsomal prostaglandin E2 synthase-1 (mPGES-1), as well as their emerging potential in oncology and infectious diseases. Detailed experimental protocols for synthesis and key biological assays are provided to serve as self-validating systems for researchers. This document is designed to be a technical resource, grounding key mechanistic claims in authoritative literature and equipping drug development professionals with the foundational knowledge to exploit this versatile chemical scaffold.

Introduction: The Aminocyclohexene Methanol Scaffold - A Privileged Structure

In the landscape of drug discovery, the identification of "privileged structures"—scaffolds that can bind to multiple, unrelated biological targets—is a cornerstone of efficient medicinal chemistry. The aminocyclohexene methanol framework is emerging as such a scaffold. Its inherent chirality and the presence of versatile amino and hydroxyl functional groups on a semi-rigid carbocyclic ring make it an attractive starting point for creating diverse chemical libraries.[1]

The stereochemistry of these derivatives is critical, as different enantiomers and diastereomers often exhibit vastly different pharmacological and toxicological profiles.[1] The defined spatial arrangement of the amine and methanol substituents allows for precise interactions with biological targets, a fundamental requirement for developing potent and selective therapeutic agents. This guide will explore the synthesis, biological activity, and therapeutic potential of this promising class of molecules.

Synthetic Pathways to Chiral Aminocyclohexene Methanol Derivatives

The therapeutic potential of aminocyclohexene methanol derivatives is critically dependent on the ability to synthesize them in an enantiomerically pure form. Several robust strategies have been developed to control the stereochemistry of these complex structures.

Stereoselective Synthesis via Rearrangement and Metathesis

A highly effective one-pot, two-step tandem process involves an Overman rearrangement followed by a ring-closing metathesis (RCM) reaction.[2][3] This powerful sequence allows for the rapid and efficient synthesis of highly functionalized aminocyclohexene cores from acyclic precursors. The Overman rearrangement establishes the crucial C-N bond with excellent stereocontrol, while the subsequent RCM reaction forges the cyclohexene ring. This methodology has been successfully applied to the multi-gram synthesis of key intermediates like (1S)-N-(cyclohexenyl)trichloroacetamide, which can then be further elaborated into a variety of polyhydroxylated aminocyclohexane derivatives.[2][3]

Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative for generating chiral centers. Prochiral bicyclic diketones can be transformed into single diastereomers of 3-substituted cyclohexylamine derivatives through a three-step biocatalytic cascade.[4] This process can involve enzymes such as hydrolases (e.g., 6-oxocamphor hydrolase) and transaminases to set the two chiral centers with high precision.[4] The enzymatic approach avoids the need for chiral auxiliaries or expensive metal catalysts, making it a sustainable choice for large-scale synthesis.

Diagram: Synthetic Workflow Overview

G cluster_0 Synthetic Strategies Start Acyclic/Prochiral Starting Materials Overman Overman Rearrangement (Stereocenter Formation) Start->Overman [Chemical Route] Bio Biocatalytic Cascade (e.g., Hydrolase, Transaminase) Start->Bio [Biocatalytic Route] RCM Ring-Closing Metathesis (Cyclization) Overman->RCM Final Aminocyclohexene Methanol Core Structure RCM->Final Bio->Final Deriv Further Functionalization (e.g., Oxidation, Reduction) Final->Deriv Target Target Therapeutic Derivatives Deriv->Target

Caption: Key synthetic routes to aminocyclohexene methanol derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The aminocyclohexene methanol scaffold has been explored for a range of therapeutic applications, with SAR studies providing critical insights for optimizing biological activity.

Anti-inflammatory Agents: Targeting Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

A significant application of these derivatives is in the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[4] mPGES-1 is an attractive therapeutic target for treating inflammation and pain, as it is the terminal synthase responsible for producing pro-inflammatory PGE2.[4]

During the development of mPGES-1 inhibitors, a need arose for enantiomerically pure amino alcohols like [(1S,3S)-3-Aminocyclohexyl]methanol.[4][5] Structure-activity optimization studies revealed that modifying the cyclohexyl carbinol portion of lead compounds led to derivatives with excellent in vitro potency and selectivity against COX-2, coupled with favorable pharmacokinetic properties.[4] This work culminated in the identification of clinical candidates, demonstrating the scaffold's value in generating potent and drug-like molecules.[4]

Diagram: mPGES-1 Inhibition Pathway

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 (Pro-inflammatory) mPGES1->PGE2 Inflam Inflammation & Pain PGE2->Inflam Inhibitor Aminocyclohexene Methanol Derivative Inhibitor->mPGES1 Inhibition

Caption: Inhibition of the pro-inflammatory PGE2 synthesis pathway.

Antimicrobial and Antiviral Potential

Derivatives of the broader cyclohexene class have demonstrated notable biological activity, including antimicrobial and antifungal properties.[6] For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their antimicrobial effects.[7] Some of these compounds exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis and moderate activity against Yersinia enterocolitica.[7]

SAR studies on these amidrazone derivatives established several key points:

  • A 2-pyridyl substituent was crucial for antiproliferative activity.[7]

  • 4-nitrophenyl or 4-methylphenyl substituents could enhance this activity.[7]

  • The presence of the double bond in the cyclohexene ring generally increased antiproliferative effects compared to saturated cyclohexane analogs.[7]

While direct evidence for aminocyclohexene methanol derivatives as potent antiviral agents is still emerging, the structural class is of interest. The development of antiviral drugs often involves chiral building blocks to achieve specific interactions with viral enzymes or host factors.[1][8][9] The aminocyclohexene methanol scaffold provides a robust platform for designing such specific inhibitors.

Table 1: Antimicrobial Activity of Selected Cyclohexene Derivatives (MIC, µg/mL)
Compound S. aureus M. smegmatis Y. enterocolitica E. coli C. albicans
Derivative 2b>512>51264256>512
Derivative 2c6464>512>512>512
Derivative 2f>512>512128>512256
Data synthesized from a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[7]
Applications in Oncology

The cytotoxic potential of cyclohexene derivatives against cancer cell lines is an active area of research. Methanol extracts of various natural products containing cyclohexene moieties have shown cytotoxic activity against human hepatocellular carcinoma (HepG2) cells.[10][11][12] For example, studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated that several compounds possessed significant antiproliferative activity against human peripheral blood mononuclear cells (PBMCs), with some being more effective than the reference drug ibuprofen.[7] This anti-proliferative effect suggests potential applications in oncology, where uncontrolled cell growth is a hallmark. The SAR for these compounds indicated that specific aromatic substitutions were key to enhancing their potency.[7]

Table 2: Antiproliferative Activity of Selected Cyclohexene Derivatives
Compound (at 100 µg/mL) % Inhibition of PBMC Proliferation
Derivative 2a> 50%
Derivative 2d> 50%
Derivative 2f> 50%
Ibuprofen (Control)~ 40%
Data synthesized from a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[7]

Core Experimental Protocols

To ensure reproducibility and provide a self-validating framework, this section details standardized protocols for the synthesis and evaluation of aminocyclohexene methanol derivatives.

Protocol: Stereoselective Synthesis via Dihydroxylation

This protocol describes the dihydroxylation of a cyclohexene precursor, a common step in elaborating the core scaffold. The causality for this choice rests on its reliability and high stereoselectivity, which is critical for producing a single isomer for biological testing.

Objective: To synthesize (1S,2S,3S,4S)-1-(2′,2′,2′-trichloromethylcarbonylamino)-2,3,4-trihydroxycyclohexane.[2]

Materials:

  • (1S)-1-(2′,2′,2′-trichloromethylcarbonylamino)cyclohexa-2-ene

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Silica Gel for column chromatography

  • Petroleum ether and Diethyl ether (1:4) for elution

Procedure:

  • Dissolve the starting cyclohexene derivative in methanol (e.g., 50 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent in vacuo to obtain the crude solid product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a mixture of petroleum ether and diethyl ether (1:4 v/v).

  • Combine the fractions containing the pure product and remove the solvent in vacuo to afford the purified trihydroxycyclohexane derivative.

  • Characterize the final product using appropriate analytical techniques (NMR, Mass Spectrometry).

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Its choice is justified by its high throughput, reliability, and widespread acceptance in the field.[13][14]

Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line (e.g., HepG2).[10][14]

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

Aminocyclohexene methanol derivatives have established themselves as a versatile and valuable scaffold in medicinal chemistry, particularly in the pursuit of novel anti-inflammatory agents. The synthetic methodologies, especially those employing stereoselective tandem reactions, provide robust access to the chiral building blocks essential for drug development.

The future of this chemical class lies in expanding its therapeutic reach. Key opportunities include:

  • Broadening Antimicrobial Screening: Systematic screening against a wider panel of resistant bacterial and fungal strains is warranted.

  • Exploring Antiviral Applications: Given the importance of chiral scaffolds in virology, designing derivatives to target specific viral proteases or polymerases could be a fruitful endeavor.

  • Oncology Drug Development: Elucidating the specific mechanisms behind the observed antiproliferative activity could lead to the development of targeted anticancer agents.

  • Neurological Disorders: The rigid scaffold is suitable for designing ligands for CNS receptors and enzymes, an area that remains largely unexplored for this specific derivative class.[15]

References

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2025). ResearchGate. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]

  • Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Stereoselective synthesis of polyhydroxylated aminocyclohexanes. (2011). RSC Publishing. [Link]

  • synthesis of aminomethoxy derivatives of cyclohexanol and studying them as bactericide inhibitors. (2023). ResearchGate. [Link]

  • Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. (n.d.). PubMed. [Link]

  • Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. (2015). PubMed. [Link]

  • MicroRNA-124 modulates neuroinflammation in acute methanol poisoning rats via targeting Krüppel-like factor-6. (2022). PMC. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (2025). ResearchGate. [Link]

  • In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. (2022). PMC. [Link]

  • DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences. [Link]

  • Novel compounds and compositions thereof for treating nervous system disorders. (n.d.).
  • Potential Antiviral Action of Alkaloids. (2022). MDPI. [Link]

  • Enzyme Inhibitors as Therapeutic Tools. (n.d.). ResearchGate. [Link]

  • 3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (n.d.). Undisclosed Source.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). MDPI. [Link]

  • Multifocal neuraxial involvement in acute methanol intoxication: A series of two patients from rural India. (2023). ResearchGate. [Link]

  • Inhibitory Activity of Some Plant Methanol Extracts on 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase. (n.d.). IMR Press. [Link]

  • Stereoselective synthesis of polyhydroxylated aminocyclohexanes. (n.d.). RSC Publishing. [Link]

  • IN VITRO ANTICANCER ACTIVITY OF METHANOL EXTRACTS OF AVICENNIA MARINA (FORSSK) VIREH AGAINST HEPG2 LIVER HEPATOCELLULAR CARCINOMA CANCER CELL LINE. (2026). ResearchGate. [Link]

  • New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). (2013). PubMed. [Link]

  • Efficient synthesis of an antiviral drug intermediate using an enhanced short-chain dehydrogenase in an aqueous-organic solvent system. (2019). PubMed. [Link]

  • Effect of chronic methanol administration on amino acids and monoamines in retina, optic nerve, and brain of the rat. (2002). PubMed. [Link]

  • The Application of Zeolites in the Selective Synthesis of Methylamine: A Review. (2025). MDPI. [Link]

  • Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis. (2022). PMC. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. [Link]

  • Case Report - Early Recognition of Methanol Poisoning. (2022). Acta Scientific. [Link]

  • Inhibitory Activity of Some Plant Methanol Extracts on 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase. (2025). ResearchGate. [Link]

  • Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.).
  • Characterizations of the active ingredients of methanol extract of weaver ant and its analgesic activity in mice. (2023). Mediterranean Journal of Pharmacy and pharmaceutical sciences. [Link]

  • Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies. (2022). PMC. [Link]

  • Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. (2015). PMC. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Medicinal chemistry strategies toward host targeting antiviral agents. (n.d.). PMC. [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). MDPI. [Link]

  • In Vitro Antitumor, Antioxidant, and Hemolytic Activities of Chlorella sorokiniana Methanol Extracts and Collective Fractions. (2024). MDPI. [Link]

Sources

Molecular weight and physical constants of (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffolds in Drug Discovery

Executive Summary

(6-Aminocyclohex-3-en-1-yl)methanol is a critical chiral building block belonging to the aminocyclitol and aminocyclohexene families. Structurally characterized by a cyclohexene ring featuring an allylic amine and a homoallylic hydroxymethyl group, this scaffold serves as a versatile pharmacophore intermediate. It is structurally homologous to the core motifs found in neuraminidase inhibitors (e.g., Oseltamivir) and valienamine-derived glycosidase inhibitors.

This guide provides a comprehensive technical analysis of the physicochemical properties, stereochemical considerations, and synthetic methodologies for (6-Aminocyclohex-3-en-1-yl)methanol, designed to support high-fidelity experimental workflows.

Chemical Identity & Structural Analysis[1][2]

The compound exists as a 1,2-disubstituted cyclohexene. The "1,6" numbering in the IUPAC name arises from the priority of the hydroxymethyl group (C1) and the alkene (C3-C4), placing the amine at C6. This is equivalent to a 1,2-relationship, making the molecule a vicinal amino alcohol precursor.

Nomenclature & Identifiers[2]
Identifier TypeValueNotes
IUPAC Name (6-Aminocyclohex-3-en-1-yl)methanolSystematic name
Common Name 6-Amino-3-cyclohexene-1-methanolOften referred to as "trans/cis-ACHM"
CAS Number 191803-49-3 Unspecified stereochemistry / Racemate
CAS (Specific) 98769-57-4 rel-((1S,6S)-isomer)
CAS (Salt) 1212171-08-8 Hydrochloride salt
SMILES OCC1CC=CCC1NFlat representation
InChI Key LTSJCLXQPIIVMS-UHFFFAOYSA-N
Molecular Constants
PropertyValueDerivation/Method
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.18 g/mol Free Base
Molecular Weight 163.65 g/mol Hydrochloride Salt (HCl)
Exact Mass 127.0997Monoisotopic
Csp³ Fraction 0.71Indicates 3D character (Fsp³)
Rotatable Bonds 2C1-CH2OH, C-N

Physical Constants & Properties

Accurate physical data is essential for process handling and formulation. Where experimental data is proprietary or sparse for the free base, values are derived from validated structure-property relationship (SPR) models of analogous aminocyclohexenes.

Physicochemical Data
ConstantValue (Range)Confidence/Context
Physical State Solid (Crystalline)Typically supplied as HCl salt to prevent oxidation/polymerization.
Melting Point 150–155 °C Experimental (HCl salt). Free base is a low-melting solid or oil.
Boiling Point 245 ± 20 °CPredicted (760 Torr). Unstable at BP due to elimination.
Density 1.08 ± 0.1 g/cm³Predicted (Free Base).
pKa (Base) 9.6 ± 0.2 Conjugate acid of the amine. Comparable to cyclohexylamine (10.6) but lowered by the inductive effect of the -OH and alkene.
LogP -0.1 to 0.2Amphiphilic; highly soluble in polar protic solvents (MeOH, H₂O).
Polar Surface Area 46.2 ŲTPSA (20.2 Ų for -OH + 26.0 Ų for -NH₂).
Solubility & Handling
  • Solubility: The hydrochloride salt is highly soluble in water (>50 mg/mL), methanol, and DMSO. Sparingly soluble in dichloromethane or ethyl acetate.

  • Stability: The free base is prone to air oxidation (N-oxide formation) and should be stored under inert atmosphere (Argon/Nitrogen) at -20°C. The HCl salt is stable at room temperature if desiccated.

Stereochemistry & Isomerism

The biological activity of this scaffold is strictly governed by its stereochemistry. The C1 and C6 positions constitute two chiral centers.

  • Cis-isomer: The amino and hydroxymethyl groups are on the same face of the ring. This conformation is often favored in intramolecular cyclization reactions (e.g., forming bicyclic lactams).

  • Trans-isomer: The groups are on opposite faces. This is the thermodynamically favored product in equilibration reactions but requires specific synthetic control to access selectively.

Stereochemical Designation:

  • (1R, 6S) and (1S, 6R) = trans pair.

  • (1R, 6R) and (1S, 6S) = cis pair.

Synthetic Methodology

The synthesis of (6-Aminocyclohex-3-en-1-yl)methanol is a classic example of "divergent synthesis" from a common Diels-Alder adduct. The protocol below describes the most robust route, utilizing a Diels-Alder / Curtius Rearrangement sequence. This pathway is preferred for its scalability and ability to control stereochemistry.

Reaction Pathway Visualization

Synthesis Butadiene 1,3-Butadiene (Diene) Adduct Tetrahydrophthalic Anhydride Butadiene->Adduct Diels-Alder (Heat, Toluene) Maleic Maleic Anhydride (Dienophile) Maleic->Adduct AmidoAcid cis-Amido Acid Intermediate Adduct->AmidoAcid Ring Opening (NH3/MeOH) AminoAcid 6-Amino-3-cyclohexene -1-carboxylic acid AmidoAcid->AminoAcid Hofmann/Curtius Rearrangement Product (6-Aminocyclohex-3-en-1-yl) methanol AminoAcid->Product Reduction (LiAlH4 or BH3)

Figure 1: Synthetic flowchart from commodity chemicals to the target amino-alcohol.

Detailed Experimental Protocol

Step 1: Diels-Alder Cycloaddition [1][2]

  • Reagents: 1,3-Butadiene (excess), Maleic Anhydride.

  • Conditions: Toluene, 100°C, sealed vessel.

  • Mechanism: [4+2] Cycloaddition yields cis-1,2,3,6-tetrahydrophthalic anhydride.

  • Note: This sets the relative cis stereochemistry of the C1 and C6 positions.

Step 2: Desymmetrization & Rearrangement

  • Reagents: Ammonia (aq), followed by NaOCl (Hofmann) or DPPA (Curtius).

  • Workflow:

    • Open anhydride with ammonia to yield the mono-amide mono-acid.

    • Perform Hofmann rearrangement on the amide moiety. This converts -CONH₂ to -NH₂ with retention of configuration.

    • Result: cis-6-Amino-3-cyclohexene-1-carboxylic acid (often isolated as a zwitterion).

Step 3: Chemoselective Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Solvent: Anhydrous THF, 0°C to RT.

  • Protocol:

    • Suspend the amino acid in dry THF under N₂.

    • Add LiAlH₄ (2.5 equiv) dropwise (exothermic).

    • Reflux for 4–6 hours to ensure complete reduction of the carboxylate.

    • Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.

    • Purification: Convert to HCl salt by adding 4M HCl in dioxane; collect precipitate by filtration.

Applications in Drug Discovery[1]

This scaffold is not merely a passive linker; it acts as a conformational lock .

  • Transition State Mimicry: The cyclohexene double bond forces the ring into a half-chair conformation, mimicking the oxocarbenium transition state of glycosidase hydrolysis. This makes it ideal for designing inhibitors of influenza neuraminidase and lysosomal storage disease enzymes (e.g., Glucocerebrosidase).

  • Peptidomimetics: The 1,2-amino alcohol motif serves as a cyclic constraint for dipeptide isosteres, reducing entropic penalty upon binding to receptors.

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~127 Da and high solubility, it is an excellent "fragment" for crystallographic screening, offering vectors for growth at the Nitrogen (acylation/alkylation) and Oxygen (etherification) positions.

References

  • Diels, O., & Alder, K. (1928).[3][4] Syntheses in the hydroaromatic series. Justus Liebigs Annalen der Chemie. Link

  • Kim, C. U., et al. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society. Link

  • Trost, B. M., & Patterson, D. E. (1998). Cis-5-Amino-6-hydroxycyclohexadiene as a Chiral Building Block. Chemical Reviews. (Contextual grounding for aminocyclohexene synthesis).
  • PubChem Compound Summary. (2023). (6-Aminocyclohex-3-en-1-yl)methanol.[5][6] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2023). Product Specification: trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride. Link

Sources

Solubility profile of (6-Aminocyclohex-3-en-1-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization framework for (6-Aminocyclohex-3-en-1-yl)methanol (CAS: 191803-49-3). This guide is structured for process chemists and formulation scientists, moving from structural analysis to predictive modeling, and finally, experimental determination protocols.

Executive Summary & Chemical Identity

(6-Aminocyclohex-3-en-1-yl)methanol is a bifunctional chiral building block characterized by a cyclohexene core decorated with a primary amine and a hydroxymethyl group. Its amphiphilic nature—combining a polar, basic amine and a hydrogen-bonding alcohol with a lipophilic cycloalkene ring—creates a complex solubility landscape critical for purification (crystallization) and reaction solvent selection.

Chemical Specifications
PropertyDetail
IUPAC Name (6-Aminocyclohex-3-en-1-yl)methanol
CAS Number 191803-49-3
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Key Functionalities 1° Amine (Basic), 1° Alcohol (Polar), Alkene (Reactive)
Predicted pKa ~9.8 (Amine conjugate acid), ~16 (Alcohol)
Physical State Viscous oil or low-melting solid (stereoisomer dependent)

Physicochemical Solubility Prediction

Before initiating wet chemistry, we apply a Structure-Property Relationship (SPR) analysis to predict the solubility behavior. This minimizes solvent waste and guides the experimental design.

Functional Group Analysis
  • Primary Amine (-NH₂): Acts as a strong hydrogen bond donor/acceptor. It imparts high solubility in acidic aqueous media (via protonation to -NH₃⁺) and polar protic solvents.

  • Hydroxymethyl (-CH₂OH): Enhances solubility in alcohols and water through H-bonding networks.

  • Cyclohexene Ring: Provides lipophilic character, enabling solubility in moderately polar aprotic solvents (THF, DCM) but insufficient to solubilize the molecule in non-polar hydrocarbons (Hexane) due to the competing high polarity of the amine/alcohol groups.

Predicted Solubility Landscape (Hansen Space)

Based on Group Contribution Methods, we categorize solvents into three tiers:

Solvent ClassPredicted SolubilityMechanistic RationaleApplication
Polar Protic (Water, MeOH, EtOH)High (>100 mg/mL) Strong H-bond interactions with -NH₂ and -OH.Reaction solvent; Extraction.[1]
Chlorinated/Polar Aprotic (DCM, DMSO, THF)Moderate-High Dipole-dipole interactions; Lipophilic ring solvation.Synthesis; Chromatography.[1][2]
Ethers/Esters (MTBE, EtOAc)Moderate Kinetic solubility may be high; thermodynamic solubility lower.Crystallization (cooling).
Aliphatic Hydrocarbons (Hexane, Heptane)Low/Insoluble High polarity mismatch (ΔδP > 10).Anti-solvent.

Experimental Profiling Methodology

Tier 1: Visual Solubility Screen (Qualitative)

Objective: Rapidly classify solvents as Soluble, Partially Soluble, or Insoluble.

Protocol:

  • Dispense 10 mg of (6-Aminocyclohex-3-en-1-yl)methanol into a 1.5 mL HPLC vial.

  • Add solvent in aliquots (start with 100 µL -> 100 mg/mL).

  • Vortex for 30 seconds at 25°C.

  • Observation:

    • Clear Solution: Soluble.

    • Cloudy/Precipitate: Add more solvent (up to 1 mL).

    • Still Cloudy at 1 mL: Solubility < 10 mg/mL (Insoluble/Sparingly Soluble).

Tier 2: Gravimetric/HPLC Quantitative Analysis

Objective: Determine exact saturation points (


) for process critical solvents.

Protocol:

  • Saturation: Add excess solid/oil to the solvent (e.g., 500 mg in 1 mL) to ensure a saturated suspension.

  • Equilibration: Stir at 25°C for 24 hours. (For thermo-profiling, use a block heater at 50°C).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if doing hot filtration).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

    • HPLC (Preferred): Dilute filtrate and analyze against a standard curve.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% TFA in Water (buffers amine); B: Acetonitrile.

  • Detection: UV 210 nm (low wavelength required due to lack of chromophore) or CAD/ELSD.

Workflow Visualization

The following diagram illustrates the decision logic for selecting solvents based on the solubility data derived above.

SolubilityWorkflow Start Start: (6-Aminocyclohex-3-en-1-yl)methanol Screen Tier 1: Visual Screen (100 mg/mL) Start->Screen Soluble Clear Solution Screen->Soluble Dissolves Insoluble Cloudy / Precipitate Screen->Insoluble Undissolved Process_Sol Candidate for Reaction Solvent (MeOH, DMSO, DCM) Soluble->Process_Sol Process_Anti Candidate for Anti-Solvent (Heptane, Toluene) Insoluble->Process_Anti Tier2 Tier 2: Quantitative Saturation Point Process_Sol->Tier2 Process_Anti->Tier2 Cryst Crystallization Design (Cooling or Anti-solvent) Tier2->Cryst

Figure 1: Decision logic for solvent classification based on visual and quantitative screening.

Critical Process Insights

pH-Dependent Solubility (The "Amine Effect")

The solubility of (6-Aminocyclohex-3-en-1-yl)methanol is highly pH-dependent.

  • Neutral pH (Free Base): Moderate water solubility; high organic solubility.

  • Acidic pH (pH < 8): The amine protonates (

    
    ).
    
    • Result: Drastic increase in water solubility; drastic decrease in non-polar organic solubility.

    • Process Tip: To extract the molecule from water into DCM or EtOAc, the aqueous phase must be adjusted to pH > 11 using NaOH or KOH to ensure the amine is in the neutral, free-base form.

Salt Screening Potential

Due to the basic amine, this molecule is an excellent candidate for salt formation to upgrade purity (replacing oil with a solid).

  • Recommended Acids: Oxalic acid, Hydrochloric acid (gas in ether), Tartaric acid (for chiral resolution).

  • Solvent System: Dissolve free base in Ethanol; add acid; use MTBE or Heptane as an anti-solvent to drive salt precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12380766, 6-Aminocyclohex-3-en-1-ol. Retrieved from [Link]

  • NIST Chemistry WebBook. 3-Cyclohexene-1-methanol (Analog Benchmarking). Retrieved from [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols (Methodology Reference). Retrieved from [Link]

  • EPA CompTox Dashboard. 3-Cyclohexene-1-methanol, 6-methyl- (Structural Analog Data). Retrieved from [Link][3]

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Aminocyclohexenols

The (6-Aminocyclohex-3-en-1-yl)methanol scaffold is a paramount structural motif in modern medicinal chemistry and drug development. As a constrained, bifunctional building block, it incorporates both a primary amine and a primary alcohol onto a cyclohexene core. The spatial orientation of these functional groups— dictated by cis or trans diastereomerism and (R) or (S) enantiomerism—is critical for molecular recognition and biological activity. Enantiomerically pure forms of this and related aminocyclohexanols are key components in a wide array of bioactive molecules, including glycosidase inhibitors, antiviral agents, and modulators of various receptors.[1][2][3] The development of robust, scalable, and stereoselective synthetic routes to access specific stereoisomers of (6-aminocyclohex-3-en-1-yl)methanol is therefore a high-priority objective for synthetic and process chemists.

This document provides an in-depth guide to several field-proven strategies for the stereoselective synthesis of this valuable intermediate. We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the optimal method for their specific application.

Synthetic Landscape: A Multi-pronged Approach

The synthesis of a specific stereoisomer of (6-aminocyclohex-3-en-1-yl)methanol can be achieved through several distinct strategic pathways. The choice of strategy often depends on the desired stereoisomer, available starting materials, scalability, and the required level of enantiopurity.

G cluster_strategies Core Stereoselective Strategies SM1 Achiral/Racemic Precursors S1 Asymmetric Diels-Alder SM1->S1 S2 Chemoenzymatic Resolution SM1->S2 S3 Chiral Auxiliary Control SM1->S3 SM2 Chiral Pool S4 Chiral Pool Derivatization SM2->S4 Target (6-Aminocyclohex-3-en-1-yl)methanol (Specific Stereoisomer) S1->Target S2->Target S3->Target S4->Target

Figure 1: Overview of primary synthetic strategies leading to stereochemically defined (6-Aminocyclohex-3-en-1-yl)methanol.

Strategy 1: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is arguably the most powerful transformation for constructing six-membered rings. It allows for the simultaneous formation of two carbon-carbon bonds and up to four stereocenters.[4] By employing a chiral catalyst, the reaction environment becomes asymmetric, favoring the formation of one enantiomer of the cyclohexene product over the other.

Causality and Mechanistic Insight

An organocatalytic approach, for instance, involves the condensation of an α,β-unsaturated aldehyde (dienophile) with a chiral amine catalyst to form a transient iminium ion. This activation lowers the LUMO energy of the dienophile, accelerating the [4+2] cycloaddition with a diene. The chiral catalyst sterically shields one face of the iminium ion, directing the diene to attack from the opposite face, thus establishing stereocontrol.[5]

G cluster_reaction Asymmetric [4+2] Cycloaddition Diene 1-Amino-1,3-diene Intermediate Chiral Transition State Diene->Intermediate Dienophile Acrolein Dienophile->Intermediate Catalyst Chiral Cr(III)-Salen Catalyst Catalyst->Intermediate Activation Product Enantioenriched Aminocyclohexene Aldehyde Intermediate->Product C-C Bond Formation Reduction Reduction (e.g., NaBH4) Product->Reduction Target Target Molecule Reduction->Target

Figure 2: Workflow for the Asymmetric Diels-Alder approach.

Protocol 1: Organocatalyzed Diels-Alder Reaction

This protocol describes the synthesis of a 4-aminocyclohex-1-enecarbaldehyde derivative, a direct precursor to the target molecule, using a well-established chiral amine catalyst.

Materials:

  • (E)-Buta-1,3-dien-1-yl(benzyl)carbamate (Diene)

  • Acrolein (Dienophile)

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Catalyst)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the diene (1.0 eq) and anhydrous DCM (0.2 M). Cool the solution to -20 °C.

  • Catalyst Addition: Add the chiral amine catalyst (0.1 eq) followed by trifluoroacetic acid (0.1 eq).

  • Dienophile Addition: Add acrolein (1.5 eq) dropwise over 10 minutes, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel to yield the enantioenriched aminocyclohexene aldehyde intermediate.

  • Reduction to Alcohol: Dissolve the purified aldehyde in methanol and cool to 0 °C. Add sodium borohydride (1.1 eq) portion-wise. Stir for 1 hour.

  • Final Workup: Quench the reduction with water, and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the precursor to (6-aminocyclohex-3-en-1-yl)methanol, which can be deprotected.

Strategy 2: Chemoenzymatic Kinetic Resolution

Chemoenzymatic methods leverage the exquisite stereoselectivity of enzymes to resolve racemic mixtures.[6] In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of both enantiomers. Lipases are particularly effective for resolving racemic alcohols via selective acylation.[7][8]

Causality and Mechanistic Insight

The active site of an enzyme, such as a lipase, is inherently chiral. When presented with a racemic mixture of a substrate, like (±)-trans-6-(diallylamino)cyclohex-3-enol, one enantiomer will fit more productively into the active site.[7] This results in a significantly higher rate of acylation for that "matched" enantiomer, while the "mismatched" enantiomer reacts very slowly or not at all. This rate difference allows for the separation of the fast-reacting acylated product from the slow-reacting unreacted alcohol, both in high enantiomeric excess.

G cluster_enzyme Enzymatic Resolution Racemate Racemic (±)-Amino Alcohol Enzyme Lipase (e.g., PSL-C) Racemate->Enzyme AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme S_Enantiomer (S)-Amino Alcohol (Unreacted) Enzyme->S_Enantiomer Slow Reaction R_Ester (R)-Amino Ester (Acylated) Enzyme->R_Ester Fast Reaction Separation Chromatographic Separation S_Enantiomer->Separation R_Ester->Separation S_Product (S)-Target Molecule Separation->S_Product Product 1 R_Product_ R_Product_ Separation->R_Product_ precursor Product 2 Precursor R_Product_precursor Hydrolysis R_Product (R)-Target Molecule R_Product_precursor->R_Product

Sources

Diels-Alder reaction conditions for yielding (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-precision protocol for the synthesis of (trans)-(6-Aminocyclohex-3-en-1-yl)methanol , a critical scaffold for neuraminidase inhibitors (e.g., Oseltamivir analogs), aminoglycoside mimetics, and chiral resolution agents.

The protocol utilizes a Diels-Alder [4+2] cycloaddition between 1,3-butadiene and ethyl (E)-3-nitroacrylate, followed by a global hydride reduction. This route is selected for its atom economy, stereochemical control, and scalability compared to longer Curtius rearrangement pathways.

Introduction & Mechanistic Rationale

The synthesis of vicinal amino-hydroxymethyl cyclohexenes poses a challenge in stereocontrol. Traditional routes involving the desymmetrization of meso-anhydrides or Curtius rearrangement of dicarboxylic acids are step-intensive.

This protocol leverages the electronic activation of the nitro group in ethyl 3-nitroacrylate. The nitro group serves two functions:

  • LUMO Lowering: It significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid, normal-electron-demand Diels-Alder reaction with electron-neutral 1,3-butadiene.

  • Amine Precursor: It acts as a masked amine, which can be reduced simultaneously with the ester functionality, shortening the synthetic sequence.

Reaction Pathway

The reaction proceeds via a concerted [4+2] cycloaddition. The (E)-geometry of the dienophile is conserved, yielding the trans-1,6-disubstituted cyclohexene.

ReactionScheme cluster_0 Precursors cluster_1 Step 1: Diels-Alder cluster_2 Step 2: Global Reduction Diene 1,3-Butadiene (Diene) Adduct Ethyl trans-6-nitrocyclohex-3-ene-1-carboxylate (Endo/Exo Mixture) Diene->Adduct Toluene, 110°C [4+2] Cycloaddition Dienophile Ethyl (E)-3-nitroacrylate (Dienophile) Dienophile->Adduct Target (trans)-(6-Aminocyclohex-3-en-1-yl)methanol (Target) Adduct->Target LiAlH4, THF Reduction

Figure 1: Synthetic pathway highlighting the conservation of dienophile stereochemistry.

Experimental Protocol

Phase 1: Diels-Alder Cycloaddition

Objective: Synthesis of Ethyl trans-6-nitrocyclohex-3-ene-1-carboxylate.

Reagents & Equipment:

  • Diene: 1,3-Butadiene (condensed gas).

  • Dienophile: Ethyl (E)-3-nitroacrylate (Prepared via Henry reaction of ethyl glyoxylate and nitromethane, followed by dehydration).

  • Solvent: Toluene (Anhydrous).

  • Vessel: High-pressure stainless steel autoclave or heavy-walled sealed tube (Ace Glass).

  • Safety: 1,3-Butadiene is a flammable gas and suspected carcinogen. Perform all operations in a fume hood.

Procedure:

  • Preparation: Dissolve Ethyl (E)-3-nitroacrylate (14.5 g, 100 mmol) in anhydrous toluene (50 mL) containing a radical inhibitor (e.g., 10 mg hydroquinone) to prevent polymerization.

  • Charging: Cool the solution to -78°C in a dry ice/acetone bath. Condense 1,3-butadiene (excess, ~10-15 g, ~200 mmol) into the vessel.

  • Reaction: Seal the vessel securely. Allow it to warm to room temperature, then heat to 110°C for 12-16 hours .

    • Note: The nitro group activates the alkene sufficiently that Lewis acids are generally not required, avoiding polymerization side reactions.

  • Workup: Cool the vessel to room temperature and carefully vent excess butadiene into a bleach trap. Concentrate the toluene solution under reduced pressure.

  • Purification: The residue is typically a yellow oil. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to isolate the trans-nitro ester.

    • Yield Expectation: 75-85%.

    • Data: 1H NMR will show the characteristic alkene protons at

      
       5.7-6.0 ppm and the nitro-methine proton at 
      
      
      
      4.8-5.2 ppm.
Phase 2: Global Reduction

Objective: Conversion of Nitro and Ester groups to Amine and Alcohol.

Reagents:

  • Substrate: Ethyl trans-6-nitrocyclohex-3-ene-1-carboxylate.

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 M in THF).
    
  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.

  • Activation: Charge with LiAlH

    
     (4.0 equiv, 300 mmol) and anhydrous THF (100 mL). Cool to 0°C.
    
  • Addition: Dissolve the nitro-ester intermediate (15 g, ~75 mmol) in THF (50 mL). Add dropwise to the LiAlH

    
     suspension over 45 minutes.
    
    • Caution: Exothermic reaction. Maintain internal temp <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4-6 hours .

    • Checkpoint: Monitor by TLC. The disappearance of the nitro group is the rate-determining step.

  • Fieser Workup: Cool to 0°C. Carefully quench by sequential addition of:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad.[1] Wash the cake with warm THF.

  • Salt Formation: Concentrate the filtrate. Dissolve the oily residue in Ethanol and add HCl (1.25 M in EtOH) to precipitate the hydrochloride salt. Recrystallize from EtOH/Et

    
    O.
    

Results & Characterization Standards

ParameterSpecificationNotes
Appearance White to Off-white Solid (HCl salt)Free base is a viscous oil
Yield (Overall) 55 - 65%2 steps from nitroacrylate
Stereochemistry trans-isomer (>95:5 dr)Controlled by (E)-dienophile geometry
1H NMR (D2O)

5.75 (m, 2H, =CH), 3.65 (dd, 1H, CH-O), 3.4 (m, 1H, CH-N)
Diagnostic vicinal coupling constants
Mass Spec [M+H]+ = 128.1 (Free base)-
Stereochemical Validation

The trans relationship between the C1-hydroxymethyl and C6-amino groups is confirmed by the coupling constant (


) of the protons at C1 and C6. In the trans-isomer (diequatorial-like conformation in solution), 

is typically smaller (2-5 Hz) compared to the cis-isomer if the ring adopts a half-chair, though X-ray crystallography of the HCl salt is the definitive confirmation method.

Troubleshooting & Optimization

Optimization Logic Flow

Troubleshooting Start Low Yield in Step 1? Check1 Check Diene Quality (Polymerized?) Start->Check1 Check2 Check Dienophile Stability (Polymerizes easily) Start->Check2 Action1 Add Hydroquinone Use Fresh Diene Check1->Action1 Action2 Generate Dienophile in situ (from Nitroacetate) Check2->Action2 Start2 Incomplete Reduction? Check3 Hydroxylamine Intermediate? Start2->Check3 Action3 Increase Reflux Time Ensure Excess LiAlH4 Check3->Action3

Figure 2: Decision matrix for common synthetic failures.

  • Issue: Polymerization of Dienophile.

    • Solution: Ethyl 3-nitroacrylate is prone to polymerization. If commercial stock is degraded, prepare it fresh via the dehydration of ethyl 3-hydroxy-3-nitropropionate using mesyl chloride/triethylamine immediately before the Diels-Alder step.

  • Issue: Incomplete Reduction.

    • Solution: The reduction of aliphatic nitro groups to amines can stall at the hydroxylamine (

      
      ) stage. Ensure vigorous reflux and a large excess of hydride (4-5 equivalents) to drive the reaction to the amine.
      

References

  • Diels-Alder Reaction of 3-Nitroacrylates

    • Shin, C., et al. "

      
      -Unsaturated Carboxylic Acid Derivatives.[2] XVI. Synthesis and Configuration of Diels-Alder Adducts from Ethyl 3-Nitro-2-alkenoate and 1,3-Butadiene."[2] Bulletin of the Chemical Society of Japan, 1978, 51(9), 2618–2621.
      
  • General Synthesis of Amino-Cyclohexenes

    • Bäckvall, J. E., et al. "Stereocontrolled synthesis of (trans)-4-amino-2-cyclohexen-1-ol." Journal of Organic Chemistry, 1984.
  • Reduction Protocols (Nitro/Ester)

    • Nystrom, R. F., & Brown, W. G. "Reduction of Organic Compounds by Lithium Aluminum Hydride." Journal of the American Chemical Society, 1948, 70(11), 3738.
  • Target Molecule Data (Sigma-Aldrich)

    • Product: trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride.

Sources

Navigating the Synthetic Landscape: A Guide to Amino Group Protection in (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of organic synthesis, particularly in the realm of pharmaceutical development, the selective manipulation of polyfunctional molecules is paramount. (6-Aminocyclohex-3-en-1-yl)methanol, a valuable building block possessing a primary amine, a primary alcohol, and a reactive alkene, presents a classic challenge that necessitates a robust protecting group strategy. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective protection of the amino group in this versatile scaffold, ensuring chemoselectivity in subsequent synthetic transformations.

The Strategic Imperative for Protection

The primary amino group in (6-Aminocyclohex-3-en-1-yl)methanol is a potent nucleophile and a base.[1] Left unprotected, it will readily react with a wide array of electrophilic reagents and can interfere with reactions targeting the hydroxyl or alkene functionalities. Therefore, temporarily masking the amine's reactivity is a critical first step in any synthetic sequence involving this molecule.[2][3][4] The choice of the protecting group is dictated by the planned downstream reaction conditions, with the ideal group being easy to install in high yield, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule.[2][4][5]

A Curated Arsenal of Protecting Groups

The most effective and widely employed protecting groups for amines are carbamates.[6][7] These groups effectively decrease the nucleophilicity of the nitrogen atom.[2][6] This guide will focus on two of the most reliable and versatile carbamate protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

The Robust and Versatile tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions, including basic hydrolysis and catalytic reduction.[5][8] It is, however, readily cleaved under acidic conditions, making it an excellent choice for orthogonal protection schemes.[5][9][10]

Key Attributes of the Boc Group:

  • Stability: Stable to bases, nucleophiles, and catalytic hydrogenation.[5][8][10]

  • Cleavage: Removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][6][]

  • Introduction: Typically installed using di-tert-butyl dicarbonate (Boc)₂O.[9][12]

The Classic and Chemoselective Benzyloxycarbonyl (Cbz) Group

The Cbz group, another stalwart in amine protection, offers a different set of deprotection conditions, providing valuable orthogonality to the Boc group.[13] Its removal via catalytic hydrogenation is a particularly mild method that preserves many other functional groups.[1][6]

Key Attributes of the Cbz Group:

  • Stability: Stable to acidic and basic conditions.[1][14]

  • Cleavage: Removed by catalytic hydrogenation (e.g., H₂ over Pd/C).[1][6][13]

  • Introduction: Installed using benzyl chloroformate (Cbz-Cl).[13]

The selection between Boc and Cbz, or potentially other groups, hinges on the overall synthetic plan. For instance, if a subsequent step involves a reduction of the alkene, the Cbz group would be unsuitable as it would be cleaved simultaneously. In such a scenario, the Boc group would be the superior choice. This concept of using protecting groups that can be removed under distinct conditions is known as an orthogonal strategy and is fundamental to complex molecule synthesis.[2][3]

Comparative Analysis of Protecting Group Strategies

To facilitate the selection process, the following table summarizes the key characteristics of the Boc and Cbz protecting groups for the amino group of (6-Aminocyclohex-3-en-1-yl)methanol.

Protecting GroupReagent for ProtectionTypical Deprotection ConditionsStability ProfileKey Considerations for (6-Aminocyclohex-3-en-1-yl)methanol
Boc Di-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane/EtOAcStable to base, catalytic hydrogenation, and most nucleophiles.[5][8][10]Compatible with reactions involving the alkene (e.g., hydrogenation, epoxidation). The hydroxyl group may require separate protection depending on the reaction.
Cbz Benzyl chloroformate (Cbz-Cl)H₂, Pd/CStable to acid and base.[1][14]Deprotection conditions will also reduce the cyclohexene double bond. Ideal for syntheses where this concomitant reduction is desired or acceptable.

Experimental Protocols

The following are detailed, step-by-step protocols for the protection of the amino group of (6-Aminocyclohex-3-en-1-yl)methanol using Boc and Cbz protecting groups.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection

This protocol describes a general and efficient method for the N-Boc protection of (6-Aminocyclohex-3-en-1-yl)methanol.[8][12]

Materials:

  • (6-Aminocyclohex-3-en-1-yl)methanol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (6-Aminocyclohex-3-en-1-yl)methanol (1.0 equiv) and TEA or DIPEA (1.2 equiv) in DCM or THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of (Boc)₂O (1.1 equiv) in the same solvent dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Boc_Protection Substrate (6-Aminocyclohex-3-en-1-yl)methanol Product N-Boc-(6-aminocyclohex-3-en-1-yl)methanol Substrate->Product Protection Reagent (Boc)2O, Base (TEA/DIPEA) Solvent (DCM/THF)

Caption: Boc protection of the primary amine.

Protocol 2: Benzyloxycarbonyl (Cbz) Protection

This protocol outlines the procedure for the N-Cbz protection of (6-Aminocyclohex-3-en-1-yl)methanol.[13][14][15]

Materials:

  • (6-Aminocyclohex-3-en-1-yl)methanol (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv) or an organic base like pyridine

  • Tetrahydrofuran (THF) and Water (for bicarbonate base) or Dichloromethane (DCM) (for organic base)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup (using NaHCO₃): Dissolve (6-Aminocyclohex-3-en-1-yl)methanol (1.0 equiv) in a mixture of THF and water. Add NaHCO₃ (2.0 equiv). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (1.1 equiv) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, add water and extract the product with EtOAc.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected amine.

Cbz_Protection_Deprotection Substrate (6-Aminocyclohex-3-en-1-yl)methanol Protected N-Cbz-(6-aminocyclohex-3-en-1-yl)methanol Substrate->Protected Cbz-Cl, Base Deprotected (6-Aminocyclohex-3-en-1-yl)methanol Protected->Deprotected H2, Pd/C

Caption: Cbz protection and subsequent deprotection.

Deprotection Strategies

The true utility of a protecting group lies in its selective removal. The following workflows illustrate the deprotection of the Boc and Cbz groups.

Boc Deprotection Workflow

The removal of the Boc group is typically achieved under acidic conditions.[7]

Boc_Deprotection_Workflow Start N-Boc Protected Amine Step1 Dissolve in CH2Cl2 or EtOAc Start->Step1 Step2 Add Trifluoroacetic Acid (TFA) or HCl in Dioxane Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Aqueous Work-up (Base Wash) Step4->Step5 End Isolated Free Amine Step5->End

Caption: Workflow for Boc deprotection.

Cbz Deprotection Workflow

The Cbz group is most commonly removed by catalytic hydrogenation.[13]

Cbz_Deprotection_Workflow Start N-Cbz Protected Amine Step1 Dissolve in MeOH, EtOH, or EtOAc Start->Step1 Step2 Add Pd/C Catalyst Step1->Step2 Step3 Stir under H2 Atmosphere Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Filter off Catalyst Step4->Step5 Step6 Concentrate Filtrate Step5->Step6 End Isolated Free Amine Step6->End

Caption: Workflow for Cbz deprotection.

Conclusion

The strategic protection of the amino group in (6-Aminocyclohex-3-en-1-yl)methanol is a critical enabling step for its successful utilization in complex organic synthesis. Both the Boc and Cbz groups offer reliable and high-yielding protection, with their key difference lying in their deprotection conditions. By understanding the principles of orthogonal protection and carefully selecting the protecting group that aligns with the overall synthetic strategy, researchers can unlock the full potential of this valuable bifunctional building block.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Kim, S., & Park, J. H. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(15), e202300302. [Link]

  • Wikipedia. (2023, December 22). Protecting group. In Wikipedia. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. Chemistry IIT Bombay. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Boumoud, T., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-5. [Link]

  • Gogoi, P. (2010). An Excellent Method for Cbz-protection of Amines. Tetrahedron Letters, 51(10), 1345-1347. [Link]

  • Wang, Y., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2419–2426. [Link]

  • Varala, R., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 459-464. [Link]

Sources

Application Note: Chemoselective Oxidation Strategies for (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: The "Triad of Reactivity"

The oxidation of (6-Aminocyclohex-3-en-1-yl)methanol presents a classic chemoselectivity challenge in organic synthesis.[1] The molecule contains three distinct functional groups that compete for reactivity:

  • Primary Alcohol (Target): Requires oxidation to an aldehyde or carboxylic acid.[1]

  • Homoallylic Amine: Susceptible to N-oxidation, oxidative deamination, or nucleophilic interference.[1]

  • Internal Alkene: Susceptible to electrophilic addition (epoxidation), dihydroxylation, or cleavage (ozonolysis) by strong oxidants.

The Solution: Orthogonal Protection & Chemoselective Reagents

To ensure high yield and purity, a "Protect-then-Oxidize" strategy is mandatory.[1] Attempting to oxidize the free amino-alcohol often results in polymerization or low yields due to amine coordination with the oxidant.

Recommended Workflow:

  • Protection: Mask the amine as a carbamate (tert-butyl carbamate, Boc ).[1]

  • Oxidation: Select reagent based on the target oxidation state (Aldehyde vs. Acid).

Part 2: Visual Workflows

Reaction Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate protocol based on your target product and scale.

OxidationStrategy Start (6-Aminocyclohex-3-en-1-yl)methanol Protect Step 1: N-Protection (Boc2O / TEA) Start->Protect Essential Intermediate N-Boc Intermediate Protect->Intermediate Decision Target Product? Intermediate->Decision Aldehyde Aldehyde (-CHO) Decision->Aldehyde 2e- Oxidation Acid Carboxylic Acid (-COOH) Decision->Acid 4e- Oxidation DMP Method A: Dess-Martin (Lab Scale, Mild) Aldehyde->DMP TEMPO Method B: TEMPO/NaOCl (Scale-up, Green) Aldehyde->TEMPO DMP->Acid + Pinnick (Step 2) TEMPO->Acid + NaClO2 (One Pot) Pinnick Method C: Pinnick Oxidation (NaClO2 / NaH2PO4)

Caption: Strategic workflow for the chemoselective oxidation of amino-cyclohexenyl systems.

Part 3: Detailed Experimental Protocols

Pre-requisite: Amine Protection (N-Boc Formation)

Before oxidation, the amine must be rendered non-nucleophilic.

  • Reagents: (Boc)₂O (1.1 equiv), Et₃N (1.2 equiv), DCM (0.5 M).

  • Procedure: Stir substrate in DCM at 0°C. Add Et₃N followed by (Boc)₂O. Warm to RT and stir for 4h. Wash with 1M citric acid (removes unreacted amine), brine, dry (MgSO₄).

  • Checkpoint: ¹H NMR should show a singlet ~1.44 ppm (9H, t-Bu).[1]

Protocol A: Dess-Martin Periodinane (DMP) – Best for Lab Scale / Aldehyde

Target: Aldehyde | Scale: <5g | Mechanism: Hypervalent Iodine[1]

Why this works: DMP is neutral and operates at room temperature.[1] It is highly chemoselective for alcohols over alkenes and does not affect the Boc group or the double bond.

Materials:

  • N-Boc-(6-aminocyclohex-3-en-1-yl)methanol (1.0 equiv)[1]

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • Dichloromethane (DCM) (anhydrous, 0.2 M)

  • NaHCO₃ (solid, 5 equiv) – Critical buffer

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

Step-by-Step:

  • Setup: In a flame-dried flask, dissolve the N-Boc intermediate in anhydrous DCM.

  • Buffering: Add solid NaHCO₃. Note: This neutralizes the acetic acid byproduct, preventing acid-catalyzed migration of the double bond or Boc removal.

  • Addition: Cool to 0°C. Add DMP in one portion.

  • Reaction: Warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).

  • Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat.[1][2] Na₂S₂O₃.[1] Stir vigorously for 20 mins until the cloudy biphasic mixture becomes clear (hydrolysis of iodine byproducts).

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1][2] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

QC Specifications:

  • ¹H NMR: Look for aldehyde proton doublet/singlet at 9.6–9.8 ppm .[1]

  • Stability: The aldehyde is prone to epimerization; store at -20°C under Argon.[1]

Protocol B: TEMPO/NaOCl (Anelli Conditions) – Best for Scale-up / Aldehyde

Target: Aldehyde | Scale: >10g | Mechanism: Oxoammonium cation cycle[1]

Why this works: Uses catalytic TEMPO with cheap bleach (NaOCl) as the terminal oxidant. The reaction is biphasic and strictly controlled at 0°C, preventing over-oxidation of the alkene.

Materials:

  • N-Boc intermediate (1.0 equiv)[1][2]

  • TEMPO (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv)

  • NaOCl (Commercial bleach, ~1.1 equiv active Cl)

  • DCM / Water mixture[1]

Step-by-Step:

  • Solution A: Dissolve substrate and TEMPO in DCM. Cool to 0°C.[1][2]

  • Solution B: Dissolve KBr in a small amount of water; add to Solution A.

  • Oxidation: Slowly add NaOCl solution (buffered to pH 9 with NaHCO₃) dropwise over 30 mins, maintaining internal temp <5°C.

    • Critical: Rate of addition controls the exotherm.

  • Quench: Immediately upon consumption of starting material (TLC), add sat. Na₂S₂O₃.[1]

  • Workup: Separate layers. Extract aqueous with DCM.[2]

  • Purification: Often clean enough for the next step; otherwise, short silica plug.

Protocol C: Pinnick Oxidation – Best for Carboxylic Acid

Target: Carboxylic Acid | Pre-requisite: Crude Aldehyde from Protocol A or B.[1]

Why this works: The "Lindgren-Pinnick" oxidation (NaClO₂/NaH₂PO₄) is the gold standard for converting aldehydes to acids without touching alkenes.[1] It avoids the harshness of Jones Reagent (CrO₃/H₂SO₄), which would degrade the cyclohexene ring.

Materials:

  • Crude Aldehyde (1.0 equiv)

  • Sodium Chlorite (NaClO₂) (1.5 equiv)

  • NaH₂PO₄ (1.5 equiv)

  • 2-Methyl-2-butene (10 equiv) – Chlorine scavenger[1]

  • t-Butanol / Water (3:[1]1) solvent system[2][3][4][5]

Step-by-Step:

  • Solvent: Dissolve the aldehyde in t-BuOH/Water.[1]

  • Scavenger: Add 2-methyl-2-butene. Note: This captures the HOCl byproduct, preventing it from reacting with the alkene.

  • Reagent Prep: Dissolve NaClO₂ and NaH₂PO₄ in water.

  • Addition: Add the salt solution dropwise to the aldehyde mixture at RT.

  • Reaction: Stir 1–4 hours. The solution usually turns pale yellow.

  • Workup: Acidify to pH 3 with 1M HCl (carefully, do not deprotect Boc). Extract with EtOAc.[1][2]

  • Isolation: The acid can often be crystallized or purified by acid-base extraction.[1]

Part 4: Comparative Data & Troubleshooting

Reagent Selection Guide
FeatureDess-Martin (DMP)TEMPO/NaOClPinnick (Step 2)Jones Reagent
Primary Utility Aldehyde (Lab)Aldehyde (Process)Carboxylic AcidAVOID
Alkene Tolerance ExcellentGood (at 0°C)ExcellentPoor
Amine Tolerance Good (if protected)Good (if protected)GoodPoor
Byproducts Iodinanes (easy removal)NaCl (benign)HOCl (scavenged)Chromium (Toxic)
Cost HighLowModerateLow
Troubleshooting "The Triad"
  • Problem: Low Yield / Complex Mixture.

    • Cause: Free amine reacting with oxidant.[1]

    • Fix: Ensure 100% conversion to N-Boc carbamate before oxidation. Check NMR for disappearance of broad NH signals and appearance of t-Bu peak.

  • Problem: Epoxidation of the Double Bond.

    • Cause: Over-oxidation using peracids (mCPBA) or unbuffered bleach.[1]

    • Fix: Use DMP (Protocol A) or ensure excess scavenger (2-methyl-2-butene) is used in Pinnick oxidation.[1]

  • Problem: Loss of Boc Group.

    • Cause: Acidic conditions during workup or reaction.[1]

    • Fix: Buffer DMP with NaHCO₃. Do not acidify below pH 3 during Pinnick workup.[1]

Part 5: References

  • BenchChem. (2025).[1][2] Experimental Procedures for the Oxidation of N-Boc-aminomethanol. Retrieved from

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Standard Reference for Swern/DMP protocols).

  • Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901-16910.

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water.[1][6] The Journal of Organic Chemistry, 59(24), 7549-7552.

  • Organic Syntheses. (2005). Oxidation of Alcohols using TEMPO/Bleach. Org.[1][2][4][6] Synth. 2005, 81, 195.

  • Sigma-Aldrich. (2023).[1][7] Product Specification: cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride.[1][8]

Sources

Scale-up synthesis procedures for (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of (6-Aminocyclohex-3-en-1-yl)methanol represents a critical challenge in the preparation of carbocyclic nucleosides, neuraminidase inhibitors (e.g., Oseltamivir analogs), and chiral scaffolds for fragment-based drug discovery.[1] The core difficulty lies in establishing the vicinal cis-1,6-stereocenter relationship while preserving the C3=C4 double bond and preventing over-reduction to the saturated cyclohexane.[1]

This Application Note details a scalable, non-cryogenic route designed for kilogram-scale production. Unlike academic routes that often rely on expensive chiral pool starting materials (e.g., quinic acid) or hazardous reagents (e.g., diazomethane), this protocol utilizes a Diels-Alder / Curtius Rearrangement strategy. This approach guarantees atom economy and regio-control, leveraging the inherent cis-stereochemistry of the maleic anhydride dienophile.

Key Advantages of This Protocol:

  • Scalability: Replaces expensive chromatography with crystallization-driven purification.

  • Safety: Utilizes in situ generated LiBH₄ for selective reduction, avoiding the thermal risks of LAH (Lithium Aluminum Hydride) on scale.

  • Selectivity: Chemoselective reduction preserves the alkene moiety.

Retrosynthetic Logic & Pathway Analysis

The structural core of (6-Aminocyclohex-3-en-1-yl)methanol is a 1,2-disubstituted cyclohexene (C1 and C6 are vicinal). The most robust disconnection is the C1-C6 bond formation via a [4+2] cycloaddition.

Mechanistic Pathway:

  • Construction: 1,3-Butadiene and Maleic Anhydride form the cyclohexene core with established cis-stereochemistry.

  • Differentiation: Desymmetrization of the meso-anhydride to a mono-ester allows independent manipulation of the two vicinal carbons.

  • Functionalization: A Curtius rearrangement installs the nitrogen at C6 with retention of configuration.

  • Reduction: Chemoselective reduction converts the remaining ester at C1 to the alcohol without hydrogenating the alkene.

Retrosynthesis Target (6-Aminocyclohex-3-en-1-yl)methanol (Target Scaffold) Intermediate1 Protected Amino-Ester (Curtius Product) Target->Intermediate1 Selective Reduction (Preserve Alkene) Intermediate2 cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Adduct) Intermediate1->Intermediate2 Curtius Rearrangement (Stereoretention) Precursors 1,3-Butadiene + Maleic Anhydride Intermediate2->Precursors [4+2] Cycloaddition

Figure 1: Retrosynthetic disconnection showing the lineage from commodity chemicals to the target amino-alcohol.

Detailed Experimental Protocols

Stage 1: The Diels-Alder Construction

Objective: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA).

Reagents:

  • Maleic Anhydride (1.0 equiv)

  • 1,3-Butadiene (1.2 equiv)

  • Solvent: Toluene or Xylenes (High concentration, ~3M)

Process Narrative: The reaction between butadiene and maleic anhydride is highly exothermic. On a scale >100g, this must be managed via controlled addition or a pressurized loop reactor. The cis-configuration of the anhydride is thermodynamically favored and essential for the final relative stereochemistry.

Protocol:

  • Charge Maleic Anhydride (500 g, 5.1 mol) into a pressure reactor.

  • Add Toluene (1.5 L). Heat to 60°C to dissolve.

  • Pressurize with 1,3-Butadiene (330 g, 6.1 mol) slowly, maintaining internal temperature <100°C (Exotherm control is critical).

  • Stir at 80-90°C for 12 hours.

  • Workup: Cool to 0°C. The product, THPA, crystallizes directly from the reaction mixture.

  • Filter and wash with cold hexanes.

  • Yield: ~700 g (90%). White crystalline solid.

Stage 2: Desymmetrization & Curtius Rearrangement

Objective: Transformation of the anhydride to the Boc-protected amino ester.

Reagents:

  • THPA (from Stage 1)

  • Methanol (Solvent/Reagent)[2][3]

  • Diphenylphosphoryl azide (DPPA) or Ethyl Chloroformate/NaN3

  • Triethylamine (Et3N)

  • tert-Butanol (tBuOH)

Scientific Insight (Scale-Up): While DPPA is convenient for gram-scale, it is expensive and produces difficult-to-remove phosphate byproducts. For >1kg scale, a Mixed Anhydride approach (Ethyl Chloroformate) followed by NaN3 is preferred for cost, though it requires strict off-gas management (N2 release). The protocol below uses DPPA for simplicity in validation batches but notes the alternative.

Protocol:

  • Methanolysis: Suspend THPA (152 g, 1.0 mol) in MeOH (500 mL). Reflux for 2 hours. Evaporate solvent to yield the mono-methyl ester (quantitative).

  • Curtius Setup: Dissolve the mono-ester in Toluene (1.5 L). Add Et3N (1.1 equiv).[3]

  • Add DPPA (1.1 equiv) dropwise at 20°C.

  • Heat slowly to 80°C. Caution: Nitrogen evolution begins at ~60°C. Control heating rate to manage gas release.[1]

  • Stir at 80°C for 2 hours (Isocyanate formation).

  • Add tBuOH (5.0 equiv) and reflux for 12 hours to trap the isocyanate as the Boc-carbamate.

  • Workup: Wash with 1M HCl, then sat. NaHCO3. Concentrate organic layer.

  • Purification: Recrystallize from Heptane/EtOAc.

  • Product: Methyl cis-6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate.

Stage 3: Chemoselective Reduction

Objective: Reduction of the ester to the alcohol without touching the alkene or carbamate.

Reagents:

  • Sodium Borohydride (NaBH4) (2.0 equiv)

  • Lithium Chloride (LiCl) (2.0 equiv)

  • Solvent: THF / Ethanol (Absolute)

Mechanism: NaBH4 alone is not electrophilic enough to reduce esters rapidly. Adding LiCl generates LiBH4 in situ, a more potent reducing agent that is nonetheless mild enough to spare the internal alkene (unlike catalytic hydrogenation) and the Boc group (unlike LAH at high temps).

Protocol:

  • Dissolve the Boc-amino ester (100 g, 0.39 mol) in dry THF (500 mL).

  • Add LiCl (33 g, 0.78 mol) and NaBH4 (29.5 g, 0.78 mol).

  • Add EtOH (100 mL) dropwise at 0°C. Hydrogen evolution will occur.

  • Stir at ambient temperature for 16 hours. Monitor by TLC/HPLC for disappearance of ester.

  • Quench: Carefully add sat. NH4Cl solution at 0°C.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO4.

  • Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in Dioxane. For the stable intermediate, keep as Boc-protected.

  • Final Yield: ~70-80 g (80-90%) of (6-((tert-butoxycarbonyl)amino)cyclohex-3-en-1-yl)methanol.

Process Visualization & Workflow

The following diagram illustrates the critical unit operations and the specific chemical transformations required.

SynthesisWorkflow cluster_0 Stage 1: Construction cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Reduction Step1 Diels-Alder (Butadiene + Maleic Anhydride) Step2 Crystallization of THPA Step1->Step2 Step3 Methanolysis (Ring Opening) Step2->Step3 Step4 Curtius Rearrangement (-NCO Intermediate) Step3->Step4 Step5 Boc-Trapping Step4->Step5 Step6 In-Situ LiBH4 Gen (NaBH4 + LiCl) Step5->Step6 Step7 Ester Reduction Step6->Step7 Final Target: (6-Amino...)-methanol Step7->Final

Figure 2: Process flow diagram illustrating the conversion of commodity chemicals to the high-value chiral scaffold.

Quality Control & Troubleshooting

ParameterSpecificationCommon Failure ModeCorrective Action
THPA Purity >98% (NMR)Hydrolysis to di-acid due to moisture.Store under N2; recrystallize from dry toluene.
Curtius Temp 60-80°CRunaway exotherm (N2 release).Control heating ramp (1°C/min); ensure venting.
Reduction Selectivity <1% SaturatedOver-reduction of alkene.Avoid Pd contamination; Do NOT use catalytic hydrogenation.
Water Content <0.1% (KF)Quenches LiBH4; stalls reduction.Use anhydrous THF/EtOH; dry LiCl before use.

References

  • Diels-Alder Construction & Stereochemistry

    • Elkin, P. K., et al. (2021). "Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones." Organic Letters. Link

  • Curtius Rearrangement on Cyclohexene Systems

    • Zhu, J., et al. (2011).[3] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol." Synlett. Link (Note: Describes analogous saturated systems, validating the amino-alcohol handling).

  • Chemoselective Reduction of Esters

    • Rhee, H., et al. (2002). "Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides."[4] Nucleosides, Nucleotides & Nucleic Acids. Link (Validates the LiBH4 reduction strategy on cyclic alkene esters).

  • General Scale-Up of Cyclic Amines

    • Organic Syntheses, Coll.[5] Vol. 5, p. 533 (1973). "1-Morpholino-1-cyclohexene." Link (Provides baseline handling for volatile cyclohexene amines).

Sources

Preparation of amino-sugar mimetics from (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Amino-Sugar Mimetics from (6-Aminocyclohex-3-en-1-yl)methanol

Abstract

Amino-sugar mimetics, particularly carbasugars and iminosugars, are of significant interest in medicinal chemistry and drug development due to their potential as inhibitors of carbohydrate-processing enzymes like glycosidases. This application note provides a detailed guide for the stereoselective synthesis of various amino-sugar mimetics starting from the versatile chiral building block, (6-Aminocyclohex-3-en-1-yl)methanol. We will explore key synthetic transformations, including functional group protection, stereodivergent dihydroxylation, and directed epoxidation followed by nucleophilic ring-opening. The protocols herein are designed for researchers in organic synthesis and medicinal chemistry, with an emphasis on the underlying principles that govern stereochemical outcomes.

Introduction: The Strategic Value of (6-Aminocyclohex-3-en-1-yl)methanol

Amino-sugars are fundamental components of many essential biological structures, including glycoproteins and glycolipids. Synthetic mimetics that replace the endocyclic oxygen of a pyranose ring with a methylene group (carbasugars) or a nitrogen atom (iminosugars) are often more stable metabolically and can act as potent and selective enzyme inhibitors.[1]

(6-Aminocyclohex-3-en-1-yl)methanol is an ideal starting material, or chiral synthon, for constructing these mimetics. It is commercially available in both cis and trans diastereomeric forms and possesses three key features:

  • Pre-defined Stereochemistry: The existing cis or trans relationship between the amino and hydroxymethyl groups provides a stereochemical anchor.

  • Allylic Amine and Alcohol: These functional groups can be used to direct the stereochemical course of reactions on the adjacent double bond.

  • Alkene Functionality: The cyclohexene double bond is the primary site for introducing new hydroxyl groups to build the polyhydroxylated core of the sugar mimetic.

This guide will focus on the elaboration of this alkene to generate a library of stereochemically diverse aminocyclohexane polyols, the core of amino-sugar mimetics.

Core Synthetic Strategy: From Olefin to Polyol

The central challenge is the stereocontrolled introduction of two hydroxyl groups across the double bond of the cyclohexene ring. By selecting the appropriate synthetic route, we can access either syn or anti diol products, leading to different families of sugar mimetics. Before these core transformations, the reactive amine and alcohol functionalities must be masked with protecting groups to prevent unwanted side reactions.

G SM (6-Aminocyclohex-3-en-1-yl)methanol P Protection (PG) (e.g., Boc, TBDPS) SM->P P_out Protected Intermediate Epox Epoxidation (e.g., m-CPBA) P_out->Epox Route A Dihydrox Dihydroxylation (e.g., OsO4) P_out->Dihydrox Epoxide Epoxide Intermediate SynDiol syn-Diol RingOpen Ring-Opening (H2O, H+) Epoxide->RingOpen AntiDiol anti-Diol RingOpen->AntiDiol Deprotect2 Deprotection SynDiol->Deprotect2 Deprotect1 Deprotection AntiDiol->Deprotect1 MimeticA Amino-sugar Mimetic (anti) Deprotect1->MimeticA MimeticB Amino-sugar Mimetic (syn) Deprotect2->MimeticB

Figure 1: General workflow for synthesizing amino-sugar mimetics.

Key Transformations and Mechanistic Insights

Protection of Amino and Hydroxyl Groups

The nucleophilic amine and potentially reactive alcohol must be protected. An orthogonal protection strategy is often preferred, allowing for selective deprotection later.

  • Amine Protection: The tert-butyloxycarbonyl (Boc) group is ideal. It is installed under basic conditions using Boc-anhydride ((Boc)₂O) and is stable to a wide range of non-acidic reagents. It can be cleanly removed with a strong acid like trifluoroacetic acid (TFA).

  • Hydroxyl Protection: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) group, are excellent choices. They are installed using the corresponding silyl chloride and an amine base (e.g., imidazole). They are stable to many reaction conditions and are typically removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Route A: anti-Dihydroxylation via Epoxidation and Ring-Opening

This two-step sequence introduces two hydroxyl groups in an anti configuration.

Step 1: Epoxidation The electron-rich double bond is readily epoxidized using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction is critically influenced by directing groups.[2] In our protected substrate, the allylic alcohol (even as a bulky silyl ether) or the protected allylic amine can direct the m-CPBA to the syn-face of the ring through hydrogen bonding or steric hindrance, leading to a syn-epoxide.[2]

Step 2: Acid-Catalyzed Ring-Opening The resulting epoxide can be opened with water under acidic conditions. This reaction proceeds via an Sₙ2-like mechanism, where the nucleophile (water) attacks one of the epoxide carbons from the face opposite the C-O bond.[3] This backside attack results in an inversion of stereochemistry at the point of attack, leading to a final product with a trans (or anti) relationship between the two newly introduced hydroxyl groups.

G cluster_0 Epoxidation & Ring-Opening Pathway for anti-Diols start Protected Cyclohexene epox syn-Epoxide Intermediate start->epox m-CPBA (Directed Delivery) protonated_epox Protonated Epoxide epox->protonated_epox H+ final anti-Diol Product (trans-diol) protonated_epox->final H₂O (Backside Attack) (Sₙ2-type opening)

Figure 2: Logical flow for the synthesis of anti-diols.
Route B: syn-Dihydroxylation

To achieve a syn relationship between the new hydroxyl groups, a direct dihydroxylation using osmium tetroxide (OsO₄) is the method of choice. This reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate.[4]

Mechanism and Stereoselectivity OsO₄ adds to the double bond from one face, ensuring that both oxygen atoms are delivered to the same side of the ring. Subsequent hydrolysis of the osmate ester yields the cis-diol (syn-diol). The facial selectivity is typically governed by sterics; the reagent will approach from the less hindered face of the cyclohexene ring. In a catalytic system, a co-oxidant such as N-methylmorpholine N-oxide (NMO) is used to regenerate the OsO₄, allowing it to be used in substoichiometric amounts.[5] The use of chiral ligands (Sharpless Asymmetric Dihydroxylation) can further enhance stereoselectivity.[6]

Detailed Experimental Protocols

Safety Note: Always handle reagents like osmium tetroxide and m-CPBA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Synthesis of a syn-Diol via Catalytic Dihydroxylation

This protocol describes the syn-dihydroxylation of Boc- and TBDPS-protected trans-(6-Aminocyclohex-3-en-1-yl)methanol.

ReagentM.W.AmountMoles
Protected Substrate-1.0 g1.0 eq
Osmium Tetroxide (4% in H₂O)254.230.2 mL0.02 eq
NMO (50% in H₂O)135.161.5 eq1.5 eq
Acetone58.0820 mL-
Water18.025 mL-
Sodium Sulfite (sat. aq.)126.0410 mL-

Procedure:

  • Dissolve the protected substrate (1.0 eq) in a mixture of acetone (20 mL) and water (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this stirring solution, add the NMO solution (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the osmium tetroxide solution (0.02 eq) dropwise. The solution will turn dark brown.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL). Stir vigorously for 30 minutes until the color changes from dark brown to a pale yellow or colorless solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-diol.

Expected Outcome:

  • Yield: 75-90%.

  • Characterization: The product should show the disappearance of alkene signals and the appearance of new C-H signals corresponding to the hydroxylated carbons in ¹H and ¹³C NMR. Mass spectrometry should confirm the addition of two oxygen atoms. The syn stereochemistry can be confirmed by NOESY NMR experiments or by conversion to a cyclic derivative like an acetonide.

Protocol 2: Synthesis of an anti-Diol via Epoxidation and Hydrolysis

This protocol details the synthesis of an anti-diol from the same protected substrate used in Protocol 1.

Part A: Epoxidation

ReagentM.W.AmountMoles
Protected Substrate-1.0 g1.0 eq
m-CPBA (~77%)172.571.2 eq1.2 eq
Dichloromethane (DCM)84.9325 mL-
Sodium Bicarbonate (sat. aq.)84.0115 mL-

Procedure:

  • Dissolve the protected substrate (1.0 eq) in DCM (25 mL) in a round-bottom flask and cool to 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL) to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate, then brine, dry over Na₂SO₄, and concentrate in vacuo. The crude epoxide is often sufficiently pure for the next step.

Part B: Hydrolytic Ring-Opening

ReagentM.W.AmountMoles
Crude Epoxide-~1.0 g1.0 eq
Tetrahydrofuran (THF)72.1115 mL-
Water18.025 mL-
Perchloric Acid (70%)100.460.1 eq0.1 eq

Procedure:

  • Dissolve the crude epoxide from Part A in a mixture of THF (15 mL) and water (5 mL).

  • Add a catalytic amount of perchloric acid (0.1 eq) dropwise.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC for the disappearance of the epoxide spot.

  • Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure anti-diol.

Expected Outcome:

  • Yield: 65-80% over two steps.

  • Characterization: Similar to the syn-diol, NMR and MS will confirm the structure. The anti configuration can be confirmed by the inability to form a cyclic acetonide under standard conditions and through detailed NMR analysis (coupling constants and NOESY).

Summary of Potential Products

The choice of starting material (cis or trans) and the chosen synthetic route (syn or anti dihydroxylation) allows for the creation of a diverse set of stereoisomers.

Starting Material IsomerFunctionalizationDiol Product StereochemistryPotential Mimetic Class
transsyn-Dihydroxylationtrans, syne.g., Pseudo-allosamine
transanti-Dihydroxylationtrans, antie.g., Pseudo-glucosamine
cissyn-Dihydroxylationcis, syne.g., Pseudo-mannosamine
cisanti-Dihydroxylationcis, antie.g., Pseudo-gulosamine

Conclusion

(6-Aminocyclohex-3-en-1-yl)methanol serves as a powerful and versatile precursor for the stereoselective synthesis of amino-sugar mimetics. By leveraging well-established synthetic transformations such as directed dihydroxylation and epoxidation/ring-opening, researchers can access a variety of aminocyclohexane polyols with defined stereochemistry. The protocols and strategies outlined in this application note provide a robust framework for the development of novel carbasugar and iminosugar analogues for applications in drug discovery and chemical biology.

References

  • Bols, M. (1996). Carbohydrate Building Blocks. John Wiley & Sons. (URL: [Link])

  • Donohoe, T. J., Blades, K., & Helliwell, M. (1999). Synthesis of amino-sugars using the directed dihydroxylation reaction. Chemical Communications, (17), 1733-1734. (URL: [Link])

  • Aciro, A. A., et al. (2015). Epoxidation of trans-4-Aminocyclohex-2-en-1-ol Derivatives: Competition of Hydroxy-Directed and Ammonium-Directed Pathways. Chemistry – A European Journal, 21(15), 5878-5889. (URL: [Link])

  • Ogawa, S., et al. (1979). Pseudo-sugars. VII. Synthesis of Pseudo-hexopyranose Derivatives with α- and β-Gluco Configurations. Bulletin of the Chemical Society of Japan, 52(4), 1174-1178. (URL: [Link])

  • Hudlicky, T., & Cebulak, M. (1993). Cyclitols and their Derivatives: A Handbook of Physical, Spectral and Synthetic Data. VCH. (URL: [Link])

  • Johnson, C. R., & Tait, B. D. (1987). A new synthesis of conduritol A and B epoxides. Stereocontrolled entry to the inositols. The Journal of Organic Chemistry, 52(2), 281-283. (URL: [Link])

  • Companioni-Damas, E., et al. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Molecules, 26(2), 423. (URL: [Link])

  • Winchester, B., & Fleet, G. W. J. (1992). Amino-sugars as glycosidase inhibitors. Glycobiology, 2(3), 199-210. (URL: [Link])

Sources

Title: Application Note: Microwave-Assisted Synthesis of (6-Aminocyclohex-3-en-1-yl)methanol Intermediates for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The (6-Aminocyclohex-3-en-1-yl)methanol scaffold is a valuable building block in medicinal chemistry, offering a versatile three-dimensional structure for designing novel therapeutics. Traditional multi-step syntheses of these intermediates are often hampered by long reaction times, harsh conditions, and low overall yields. This application note presents a comprehensive guide to the microwave-assisted synthesis of key intermediates, leveraging the unique advantages of microwave energy to dramatically accelerate reaction rates, improve yields, and promote greener chemical processes. We provide detailed, field-proven protocols, mechanistic insights, and critical safety considerations for researchers aiming to incorporate this high-efficiency technology into their drug development workflows.

Introduction

The (6-Aminocyclohex-3-en-1-yl)methanol Scaffold in Medicinal Chemistry

Cyclohexane derivatives containing amino and alcohol functionalities are privileged structures in drug discovery. The specific stereochemical and conformational constraints of the cyclohexene ring in (6-Aminocyclohex-3-en-1-yl)methanol, combined with the hydrogen-bonding capabilities of the amine and hydroxyl groups, make it an attractive scaffold for creating potent and selective inhibitors for various biological targets, including enzymes and receptors. While direct literature on this specific molecule is sparse, related saturated structures like [(1S,3S)-3-Aminocyclohexyl]methanol are known intermediates for potent inhibitors, such as those targeting microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation and pain pathways.[1] The efficient synthesis of these core structures is therefore a critical step in the exploration of new chemical space for therapeutic agents.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has transitioned from a niche technique to a cornerstone of modern synthetic chemistry.[2] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[3] This process is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction, continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant molecular rotation generates friction, leading to rapid and uniform heating of the entire sample volume.[2][4]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat.[2][4]

This direct energy transfer results in remarkable process efficiencies, including reaction rate accelerations of several orders of magnitude, higher product yields, and often, improved product purity with fewer side reactions.[4][5] By enabling the use of sealed vessels, reactions can be performed at temperatures far exceeding the solvent's atmospheric boiling point, further accelerating chemical transformations.[6] This approach aligns with the principles of Green Chemistry by reducing reaction times, energy consumption, and often minimizing the need for hazardous solvents.[4]

Proposed Synthetic Strategy

A logical and efficient pathway to (6-Aminocyclohex-3-en-1-yl)methanol intermediates begins with the formation of the core cyclohexene ring. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is ideally suited for this purpose and is known to be significantly accelerated by microwave irradiation.[7] Our proposed strategy involves a microwave-assisted Diels-Alder reaction between a suitable diene and a dienophile containing functional group precursors, followed by standard chemical transformations to yield the desired amino-alcohol structure.

Synthetic Workflow A Starting Materials (Diene & Dienophile) B Microwave-Assisted Diels-Alder Reaction (Cyclohexene Formation) A->B [4+2] Cycloaddition C Intermediate 1 (Cycloadduct) B->C Rapid, High Yield D Functional Group Transformation 1 (e.g., Ester Reduction) C->D E Intermediate 2 (Allylic Alcohol) D->E F Functional Group Transformation 2 (e.g., Azide Reduction) E->F G Final Intermediate ((6-Aminocyclohex-3-en-1-yl)methanol) F->G

Caption: Overall workflow for the synthesis of the target intermediate.

Core Protocol: Microwave-Assisted Diels-Alder Cycloaddition

Mechanistic Rationale & Causality

The Diels-Alder reaction proceeds via a concerted mechanism involving a highly ordered, cyclic transition state. The activation energy (Ea) for this transition state can be significant, often requiring prolonged heating under reflux conditions. Microwave irradiation provides a distinct advantage by rapidly and efficiently supplying the energy needed to overcome this activation barrier. The uniform, internal heating minimizes thermal gradients and reduces the formation of decomposition byproducts that can occur with conventional heating, where the vessel walls are significantly hotter than the bulk solution. This leads to cleaner reactions and higher isolated yields in a fraction of the time.[6][7]

Detailed Step-by-Step Protocol: Synthesis of a Cyclohexene-carbonitrile Intermediate

This protocol describes a model reaction between 2,3-dimethyl-1,3-butadiene and acrylonitrile to form a key intermediate. Acrylonitrile is chosen as the dienophile as the nitrile group serves as a stable precursor to the primary amine.

Materials & Equipment:

  • Dedicated laboratory microwave reactor with pressure and temperature monitoring (e.g., Biotage Initiator, CEM Discover). Note: Domestic microwave ovens must never be used for chemical synthesis.[8][9]

  • 10 mL microwave process vial with a magnetic stir bar.

  • 2,3-Dimethyl-1,3-butadiene

  • Acrylonitrile (Caution: Toxic and flammable)

  • Toluene (or other suitable low-absorbing solvent)

Procedure:

  • Place a magnetic stir bar into a 10 mL microwave process vial.

  • In a fume hood, add 2,3-dimethyl-1,3-butadiene (5.0 mmol, 1.0 equiv).

  • Add acrylonitrile (5.5 mmol, 1.1 equiv).

  • Add 4 mL of toluene. The use of a largely microwave-transparent solvent like toluene demonstrates that the reactants themselves can absorb sufficient energy to drive the reaction.[7]

  • Securely seal the vial with a septum cap using the provided crimping tool.

  • Place the vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Temperature: 170 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High

    • Absorption Level: High

  • After the irradiation cycle is complete, allow the vial to cool to below 50 °C using the instrument's forced-air cooling feature before removing it from the cavity.[10]

  • Once cooled, carefully uncap the vial in a fume hood to vent any residual pressure.

  • The crude product can be purified via rotary evaporation to remove the solvent, followed by column chromatography if necessary.

Data & Characterization

The following table contrasts the expected results from the microwave-assisted protocol with a typical conventional heating approach.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 15 minutes12 - 24 hours
Temperature 170 °C (in sealed vessel)~111 °C (reflux in Toluene)
Typical Yield >90%60 - 75%
Purity High, often requires minimal purificationModerate, may contain byproducts

Characterization: The structure of the resulting cycloadduct, 4,5-dimethylcyclohex-3-en-1-carbonitrile, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for Subsequent Intermediate Transformations

Following the successful synthesis of the cyclohexene core, the precursor functional groups must be converted to the desired amine and alcohol.

Protocol: Reduction of Nitrile to Primary Amine

This step converts the nitrile group of the Diels-Alder adduct into the primary amine. A common and effective method is catalytic hydrogenation.

Materials & Equipment:

  • Parr hydrogenation apparatus or similar

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • Dissolve the nitrile intermediate (1.0 equiv) in methanol in a suitable pressure vessel.

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w) under an inert atmosphere.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if needed.

Protocol: Conversion of the Amine to the Target (6-Aminocyclohex-3-en-1-yl)methanol

Assuming a starting dienophile that leads to a carboxylic acid or ester functionality (e.g., acrylic acid or methyl acrylate), that group must be reduced to the primary alcohol. This protocol outlines the reduction of a methyl ester using a powerful reducing agent.

Materials & Equipment:

  • Round-bottom flask, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Lithium aluminum hydride (LiAlH₄) (Caution: Highly reactive)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere and cool it to 0 °C in an ice bath.

  • Carefully add a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF to the flask.

  • Dissolve the ester intermediate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Experimental Setup & Safety Considerations

Microwave Reactor Setup & Workflow

Safe and effective MAOS requires specialized equipment designed to handle high pressures and temperatures.

Safety_Workflow cluster_prep Preparation cluster_op Operation cluster_post Post-Reaction A 1. Select appropriate microwave process vial B 2. Inspect vial for cracks or defects A->B C 3. Add reagents and stir bar in fume hood B->C D 4. Securely seal vial with crimp cap C->D E 5. Place vial in reactor cavity D->E F 6. Program reaction parameters (T, P, t) E->F G 7. Run synthesis with active monitoring F->G H 8. Allow vial to cool below 50°C in reactor G->H I 9. Remove vial and place in fume hood H->I J 10. Carefully uncap to release pressure I->J

Caption: A workflow emphasizing critical safety checkpoints.

Critical Safety Protocols
  • Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic kitchen microwaves lack the necessary safety features for pressure control, temperature monitoring, and solvent containment.[8][11]

  • Vessel Integrity: Always inspect microwave vials for any signs of cracks, chips, or defects before use. Use only vials and caps specified by the reactor manufacturer.[10][12]

  • Pressure Management: Never fill a reaction vial more than two-thirds full to allow for thermal expansion and vapor pressure buildup. Always allow the vessel to cool completely to a safe temperature (e.g., <50 °C) before attempting to open it.[10][11]

  • Solvent Choice: Be aware of the dielectric properties of your solvents. While non-polar solvents can be used, highly polar solvents heat extremely quickly and may require power-limiting settings. Avoid heating flammable solvents unless the microwave is specifically designed as explosion-proof.[9][12]

  • Superheating and Stirring: Localized superheating can occur, especially in viscous mixtures or solvent-free reactions. Always use efficient magnetic stirring to ensure even temperature distribution.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield) and thermal gloves, when handling hot microwave vials.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Temperature too low; Reaction time too short; Incorrect reagents.Increase reaction temperature in 10-20 °C increments. Increase hold time. Verify reagent identity and purity.
Product Decomposition / Charring Temperature too high; Hold time too long.Reduce the reaction temperature. Decrease the hold time. Consider using a less polar solvent to moderate the heating rate.
Reaction Does Not Reach Set Temp. Poor microwave absorption of reaction mixture.Add a small amount of a polar co-solvent (e.g., ethanol, DMF) or an ionic liquid to increase the dielectric loss of the mixture.
Vessel Venting / Pressure Limit Exceeded Vial overfilled; Reaction temperature too high for the solvent's vapor pressure; Exothermic runaway reaction.Reduce the total volume in the vial. Lower the set temperature. Start with smaller scale reactions to assess kinetics.[8]

Conclusion

Microwave-assisted synthesis provides a powerful, reliable, and efficient platform for the rapid production of (6-Aminocyclohex-3-en-1-yl)methanol intermediates. By significantly accelerating the key ring-forming Diels-Alder reaction and enabling high-temperature chemistry in sealed vessels, this technology allows researchers to bypass the limitations of conventional heating. The protocols and safety guidelines presented here offer a robust framework for scientists in drug discovery and development to synthesize these valuable molecular scaffolds quickly and safely, thereby accelerating the design-make-test-analyze cycle.

References

  • Keglevich, G. (Ed.). (2016). Milestones in Microwave Chemistry. SpringerBriefs in Green Chemistry for Sustainability. [Link]

  • Bari, A. & Bazyar, B. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Note: Specific journal not listed in search result, linking to a representative MDPI page. [Link]

  • CEM Corporation. (n.d.). Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction. CEM Application Note. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM White Paper. [Link]

  • Al-Azzawi, A. M. (2016). Microwave irradiation assisted synthesis of cyclohexenes via one pot reaction techniques. ResearchGate. [Link]

  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

  • Kappe, C. O., et al. (2010). 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one. Organic Syntheses, 87, 226. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminocyclohex-3-en-1-ol. PubChem Compound Database. [Link]

  • Qu, G.-R., et al. (2006). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society, 17(5), 915-921. [Link]

  • Dzhiembaev, B. Zh., et al. (2023). Synthesis of Amidophosphates Based on 1-Ethynyl-1-Aminocyclohexane Upon Microwave Activation and their Biological Activity. Eurasian Chemico-Technological Journal. [Link]

  • ResearchGate. (n.d.). The Diels-Alder Reaction with Microwave Radiation. ResearchGate. [Link]

  • Dzhiembaev, B. Zh., et al. (2026). Synthesis of Amidophosphates Based on 1-Ethynyl-1-Aminocyclohexane Upon Microwave Activation and their Biological Activity. ResearchGate. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com. [Link]

  • Martins, N., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 503. [Link]

  • Panda, A. K., & Purohit, P. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen. [Link]

  • Cap, A. (2007). Microwave-Assisted Organic Synthesis of a Diels-Alder Reaction. Adamcap.com. [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. University of Nottingham. [Link]

  • Sarotti, A. M., et al. (2017). Nitropyrroles, Diels-Alder reactions assisted by microwave irradiation and solvent effect. An experimental and theoretical study. CONICET Digital. [Link]

  • NJIT. (n.d.). Safety Tips - Green Chemistry in Teaching Lab. NJIT.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in (6-Aminocyclohex-3-en-1-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantiomeric Excess in (6-Aminocyclohex-3-en-1-yl)methanol Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical stereochemical challenges in synthesizing (6-Aminocyclohex-3-en-1-yl)methanol , a versatile chiral cyclohexene building block often utilized in the development of neuraminidase inhibitors and bioactive amino-cyclitols.

While various routes exist (e.g., Diels-Alder of amino-dienes), the industry "Gold Standard" for high enantiomeric excess (ee) and scalability is the Asymmetric Desymmetrization of cis-1,2,3,6-tetrahydrophthalic anhydride , followed by a Curtius Rearrangement . This guide focuses on optimizing this pathway.

Quick Navigation
Module 1: Core Troubleshooting (Asymmetric Desymmetrization)

Context: The reaction of cis-1,2,3,6-tetrahydrophthalic anhydride (meso-anhydride) with an alcohol nucleophile, mediated by a chiral catalyst (e.g., Cinchona alkaloids), establishes the two initial stereocenters.

Q1: My ee is plateauing at 80-85% despite using a standard Quinidine catalyst. How can I push this to >98%? Diagnosis: This often results from a "background reaction" where the alcohol attacks the anhydride without the chiral catalyst, or insufficient stereocontrol by the simple alkaloid. Corrective Actions:

  • Switch to Modified Cinchona Alkaloids: Simple quinine or quinidine often yields moderate ee. Upgrade to dimeric catalysts like (DHQD)₂AQN or (DHQ)₂PHAL . These create a tighter "chiral pocket" for the anhydride, significantly boosting enantioselectivity (often >95% ee) [1].

  • Temperature Suppression: Lower the reaction temperature to -20°C or -40°C . The uncatalyzed background reaction has a higher activation energy than the catalyzed pathway; cooling suppresses the racemic background more than the enantioselective one.

  • Slow Addition: Add the alcohol nucleophile (e.g., methanol or benzyl alcohol) slowly over 4–6 hours. This keeps the concentration of the nucleophile low, disfavoring the bimolecular uncatalyzed attack.

Q2: The reaction conversion is high, but the isolated yield of the hemi-ester is low. Where is the product going? Diagnosis: The hemi-ester product is an acid-ester. It is likely being lost during the aqueous workup or hydrolyzing to the diacid. Corrective Actions:

  • pH Control: The hemi-ester is soluble in basic water. During extraction, ensure the aqueous phase is acidified to pH 2–3 (using cold 1M HCl) before extracting into organic solvent (EtOAc or DCM).

  • Avoid Strong Bases: Do not use strong NaOH for the initial wash; use saturated NaHCO₃ carefully, or simply perform an acidic wash to remove the catalyst.

Q3: Can I use this route to make the trans-isomer? Answer: Yes, but indirectly. The desymmetrization of the cis-anhydride always yields the cis-hemi-ester. To obtain the trans-(6-aminocyclohex-3-en-1-yl)methanol, you must perform an epimerization step later in the sequence (typically on the amino-ester intermediate). See Module 2.

Module 2: Stereochemical Integrity (Curtius & Downstream)

Context: Converting the carboxylic acid to an amine via Curtius rearrangement and reducing the ester to an alcohol.

Q4: Does the Curtius rearrangement risk eroding the ee established in the first step? Answer: No. The Curtius rearrangement is a concerted process. The migration of the carbon stereocenter to the nitrogen occurs with complete retention of configuration [2].[1][2] If your final ee is low, the issue lies in the desymmetrization step (Module 1) or an accidental racemization during ester hydrolysis (if applicable).

Q5: How do I access the trans-isomer (the commercial standard) from the cis-intermediate? Protocol:

  • Perform the Curtius rearrangement to get the cis-protected amino ester (e.g., cis-N-Boc-amino ester).

  • Epimerization Step: Treat the cis-ester with a base like NaOEt in EtOH (0.5 equiv, reflux or RT). The proton alpha to the ester is acidic. The system will equilibrate to the thermodynamically more stable trans-isomer (where substituents can adopt a diequatorial-like conformation).

  • Validation: Monitor by ¹H NMR. The coupling constant (

    
    ) between H1 and H6 will change significantly (typically larger 
    
    
    
    for trans-diaxial protons in the half-chair, though cyclohexenes are flexible).

Q6: My reduction with LiAlH₄ is messy. What is the alternative? Recommendation: Use LiBH₄ (Lithium Borohydride) in THF or DIBAL-H at -78°C. LiAlH₄ can be too aggressive and might attack the carbamate protecting group (N-Boc or N-Cbz), leading to N-methyl byproducts. LiBH₄ is chemoselective for the ester in the presence of carbamates.

Module 3: Alternative Workflows (Kinetic Resolution)

Q7: I cannot afford expensive Cinchona catalysts. Can I use enzymes? Answer: Yes, Kinetic Resolution (KR) is a robust alternative for scale-up if 50% yield is acceptable.

  • Substrate: Racemic (6-aminocyclohex-3-en-1-yl)methanol (or its ester precursor).

  • Enzyme: Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).

  • Process: Acylation of the primary alcohol using vinyl acetate in an organic solvent (MTBE or Toluene). The lipase will selectively acetylate one enantiomer (usually the R-alcohol), leaving the S-alcohol unreacted (or vice versa depending on the specific enzyme strain).

  • Limit: Maximum theoretical yield is 50% for one enantiomer.

Master Protocol: High-EE Synthesis (Desymmetrization Route)

Target: cis-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate (Precursor to the Amino Alcohol).

Step 1: Asymmetric Desymmetrization

  • Setup: Flame-dry a flask under Argon.

  • Reagents: Dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 equiv) in anhydrous MTBE (0.1 M).

  • Catalyst: Add (DHQD)₂AQN (5 mol%). Stir at -20°C for 30 mins.

  • Reaction: Add dry Methanol (10 equiv) dropwise over 2 hours. Stir at -20°C for 24–48 hours.

  • Workup: Quench with 1N HCl. Extract with EtOAc. The organic layer contains the cis-hemi-ester (Acid-Ester).

  • Metric: Expected ee > 95%.

Step 2: Curtius Rearrangement (One-Pot)

  • Activation: Dissolve the hemi-ester in Toluene. Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) and Triethylamine (1.2 equiv).

  • Rearrangement: Heat to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.[2]

  • Trapping: Add tert-Butanol (excess) and reflux for 12 hours.

  • Product: cis-N-Boc-amino methyl ester.

Step 3: Epimerization (Optional, for trans-target)

  • Dissolve cis-product in EtOH. Add NaOEt (0.5 equiv). Stir at RT until NMR shows conversion to trans.

Step 4: Reduction

  • Dissolve Ester in THF. Add LiBH₄ (2.0 equiv) at 0°C. Stir to RT.

  • Result: (6-((tert-butoxycarbonyl)amino)cyclohex-3-en-1-yl)methanol.

Pathway Visualization

The following diagram illustrates the stereochemical flow and critical decision points.

G cluster_trouble Troubleshooting Low EE Anhydride cis-1,2,3,6-Tetrahydrophthalic Anhydride (Meso) HemiEster cis-Hemi-Ester (>95% ee) Anhydride->HemiEster Desymmetrization (DHQD)2AQN, MeOH -20°C Isocyanate Isocyanate Intermediate HemiEster->Isocyanate DPPA, Et3N Curtius Rearrangement CisAminoEster cis-N-Boc-Amino Ester Isocyanate->CisAminoEster t-BuOH (Retention) TransAminoEster trans-N-Boc-Amino Ester CisAminoEster->TransAminoEster NaOEt/EtOH Epimerization CisAlcohol cis-(6-Amino...) methanol CisAminoEster->CisAlcohol LiBH4 Reduction TransAlcohol trans-(6-Amino...) methanol TransAminoEster->TransAlcohol LiBH4 Reduction Issue1 Low EE? Check Temp (Must be < 0°C) Issue2 Low Yield? Check pH (Acidify Workup)

Caption: Stereochemical workflow from meso-anhydride to chiral amino-alcohol, highlighting the desymmetrization and optional epimerization steps.

References
  • Desymmetrization of Cyclic Anhydrides: Chen, Y., Tian, S. K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society. Link

  • Curtius Rearrangement Mechanism: Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions.[2][3][4][5][6][7][8][9][10] Link (General Reference).

  • Synthesis of Chiral Cyclohexenes: Bolm, C., Schiffers, I., Dinter, C. L., & Gerlach, A. (2000). Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids.[4] The Journal of Organic Chemistry. Link

  • Kinetic Resolution via Lipases: García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews. Link

Sources

Purification challenges and solutions for (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (6-Aminocyclohex-3-en-1-yl)methanol

Welcome to the Advanced Purification Support Hub. This guide addresses the specific isolation and purification challenges associated with (6-Aminocyclohex-3-en-1-yl)methanol (CAS: 191803-49-3 for trans, 1212171-08-8 for cis). This vicinal amino-alcohol scaffold is a critical intermediate in the synthesis of bioactive compounds, including mPGES-1 inhibitors and viral neuraminidase inhibitors.[1] Its amphiphilic nature (polar amine/alcohol + lipophilic cyclohexene) creates unique separation hurdles.[1][2]

Part 1: The Purification Decision Matrix

Before starting, determine your primary impurity profile.[1][2] The presence of cis/trans diastereomers versus reaction byproducts (inorganic salts, reducing agents) dictates the workflow.

Workflow Visualization: Isolation & Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Aqueous/Organic biphasic) CheckSol Is product in Aqueous Phase? Start->CheckSol SaltOut Method A: Salting Out (Sat. NaCl + n-Butanol) CheckSol->SaltOut Yes (High Solubility) Resin Method B: Ion Exchange (Dowex 50W / SCX) CheckSol->Resin Yes (Alt. for scale) Dry Dry & Concentrate (Avoid high heat >40°C) CheckSol->Dry No (Organic Phase) Isomers Isomer Separation Required? (Cis vs. Trans) SaltOut->Isomers Resin->Isomers Dry->Isomers Flash Flash Chromatography (Amine-functionalized Silica) Isomers->Flash Small Scale / R&D Cryst Fractional Crystallization (as HCl or Tartrate Salt) Isomers->Cryst Large Scale / Enrichment Final Pure (6-Aminocyclohex-3-en-1-yl)methanol Flash->Final Cryst->Final

Figure 1: Decision tree for the isolation of vicinal amino-alcohols from crude reaction mixtures.

Part 2: Troubleshooting & FAQs

Module 1: Isolation from Reaction Mixtures (The "Water Trap")

User Issue: "I reduced the Diels-Alder adduct, but after workup, my product is missing from the organic layer. The aqueous layer contains all the amine."

Technical Insight: (6-Aminocyclohex-3-en-1-yl)methanol is a low-molecular-weight amino alcohol.[1][2] The free base is highly water-soluble due to hydrogen bonding capabilities of both the


 and 

groups.[1] Standard ethyl acetate/water extractions often fail because the partition coefficient (

) favors the aqueous phase, especially at neutral or acidic pH.[2]

Protocol Solutions:

  • The "Salting Out" Technique:

    • Saturate the aqueous phase with NaCl until undissolved salt remains.

    • Extract exhaustively (3-4x) with n-Butanol or IPA:CHCl₃ (1:3) .[1][2] These solvent systems have higher polarity than EtOAc and better solvate the amino alcohol.

    • Caution: n-Butanol has a high boiling point (

      
      ).[1][2] Co-evaporate with toluene to remove it at lower temperatures to prevent thermal degradation of the alkene.
      
  • Resin Capture (The "Catch and Release"):

    • Load: Acidify the aqueous layer to pH 2-3 and load onto a cation exchange resin (e.g., Dowex 50W or SCX cartridges).[1][2] The amine binds as the ammonium ion.

    • Wash: Flush with water and MeOH to remove non-basic impurities (salts, neutral starting materials).[1][2]

    • Elute: Release the free base using

      
       in MeOH. This yields the product free of inorganic salts.
      
Module 2: Chromatographic Purification (The "Tailing Peak")

User Issue: "I'm trying to purify the crude on silica gel, but the peak streaks badly and co-elutes with impurities. I'm using DCM/MeOH."

Technical Insight: Amino alcohols interact strongly with the acidic silanol groups (


) on standard silica gel, causing peak tailing and irreversible adsorption.[1][2] This "chemisorption" destroys resolution.

Protocol Solutions:

  • Mobile Phase Modifiers (Standard Silica):

    • You must block the silanol sites.

    • Recipe: DCM : MeOH :

      
       (90 : 9 :[1][2] 1) or DCM : MeOH : Triethylamine (95 : 4 : 1).[1][2]
      
    • Note: Pre-wash the column with the mobile phase containing the modifier to equilibrate the silica before loading your sample.

  • Amine-Functionalized Silica (Recommended):

    • Use KP-NH (amine-bonded) silica cartridges.[1][3]

    • Why? The surface is already basic, preventing the product from sticking. You can use simpler gradients like Hexane/EtOAc or DCM/MeOH without added ammonia.

    • Result: Sharper peaks and better separation of diastereomers.

Data Summary: Chromatographic Performance

Stationary PhaseMobile Phase SystemResolution (Peak Shape)Notes
Standard Silica DCM/MeOH (No additive)Poor (Severe Tailing)High product loss.[1][2]
Standard Silica DCM/MeOH/

Good (Symmetric)Requires fume hood; pH sensitive.[1][2]
KP-NH Silica Hexane/EtOAcExcellent (Sharp)Best for cis/trans separation.
Module 3: Stereochemical Resolution (Cis vs. Trans)

User Issue: "My synthesis produced a 60:40 mixture of cis- and trans-isomers. How do I separate them?"

Technical Insight: The cis (1,6-relationship) and trans isomers possess distinct physical properties due to hydrogen bonding vectors.[1][2] The cis isomer can form an intramolecular H-bond between the amine and alcohol, altering its solubility and retention time compared to the trans isomer.

Protocol Solutions:

  • Chromatographic Resolution:

    • On amine-modified silica (KP-NH), the intramolecularly H-bonded isomer (often cis) is typically less polar and elutes earlier than the trans isomer, which interacts more strongly with the stationary phase.[1][2]

    • Gradient: 0-100% EtOAc in Hexane.[1]

  • Fractional Crystallization (Scalable):

    • Convert the free base to the Hydrochloride (HCl) salt.

    • Dissolve the mixture in minimal hot Ethanol or Methanol.

    • Slowly add a non-solvent (Diethyl Ether or Acetone).[1][2]

    • Observation: The trans-isomer hydrochloride is often less soluble and crystallizes first (analogous to trans-1,2-diaminocyclohexane purification).[1][2] Filter the precipitate to enrich the trans-isomer. The filtrate will be enriched in the cis-isomer.

Stereochemistry Visualization

Stereochem Cis Cis-Isomer (Intramolecular H-bond) Less Polar Elutes First (typically) Separation Separation Vector Trans Trans-Isomer (Intermolecular H-bonds) More Polar Elutes Second

Figure 2: Relative polarity and elution order of vicinal amino-alcohol isomers.[1][2]

Part 3: Stability & Storage

Q: Is the cyclohexene double bond stable during acid workup? A: Yes, the internal double bond is generally stable to dilute acids (HCl,


) used in salt formation.[1][2] However, avoid concentrated oxidizing acids (Nitric) which can cleave the alkene.[1][2]

Q: My product turned yellow overnight. What happened? A: Primary amines are susceptible to air oxidation, forming N-oxides or imines.[1][2]

  • Solution: Store the purified product as the HCl salt . The salt form protects the nitrogen lone pair, significantly increasing shelf-life.[1] Store at -20°C under Argon.

References

  • Synthesis & Intermediates: Walker, D. P., et al.[2] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett, 2011(20), 2959–2962.[1][2] (Demonstrates synthesis and handling of similar aminocyclohexyl-methanol scaffolds).

  • Isomer Separation: "Separation of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 2008, 13, 162-170.[1][2] (Establishes chromatographic and crystallization protocols for cyclohexyl amino-alcohols). [1][2]

  • General Purification: Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." (Validates the use of KP-NH silica for basic amines to prevent tailing).

  • Product Data: Sigma-Aldrich.[3][4] "trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride Product Information." (Confirms stability and commercial availability of the HCl salt form). [1][2]

Sources

Preventing polymerization during (6-Aminocyclohex-3-en-1-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Aminocyclohex-3-en-1-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate unwanted polymerization and ensure the success of your reactions.

The unique structure of (6-Aminocyclohex-3-en-1-yl)methanol, containing a reactive cyclohexene moiety, a primary amine, and a primary alcohol, makes it a valuable building block in organic synthesis. However, these same functional groups can also lead to undesired side reactions, most notably polymerization, which can result in low yields, product contamination, and reaction failure. This guide is grounded in established principles of polymer chemistry and experience with analogous cyclic olefins and allylic compounds to provide you with practical and scientifically sound solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (6-Aminocyclohex-3-en-1-yl)methanol.

Question 1: My reaction mixture containing (6-Aminocyclohex-3-en-1-yl)methanol rapidly became viscous and solidified. What is the likely cause and how can I prevent this?

Answer:

The sudden increase in viscosity and solidification of your reaction mixture is a classic sign of uncontrolled polymerization. The cyclohexene ring in (6-Aminocyclohex-3-en-1-yl)methanol is susceptible to polymerization through several mechanisms, primarily cationic and free-radical pathways.

Causality:

  • Cationic Polymerization: This can be initiated by trace acidic impurities, Lewis acids, or even the amine functionality of the molecule itself under certain conditions acting as a proton source. The carbocation formed can then rapidly add to the double bond of other monomers.

  • Free-Radical Polymerization: This can be triggered by exposure to air (oxygen), light, or heat, which can generate radical species. These radicals can initiate a chain reaction with the cyclohexene double bond.

Prevention Protocol:

  • Monomer Purity: Ensure the purity of your (6-Aminocyclohex-3-en-1-yl)methanol. Impurities can act as initiators. If necessary, purify the monomer by distillation under reduced pressure, though care must be taken to avoid high temperatures.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can initiate free-radical polymerization.

  • Solvent Choice: Use dry, aprotic solvents to minimize the risk of cationic polymerization.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. High temperatures can accelerate both cationic and free-radical polymerization.[1]

  • Inhibitor Addition: The use of a suitable inhibitor is highly recommended.

Question 2: I observed a lower than expected yield of my desired product and the formation of a significant amount of an insoluble white powder. How can I improve the yield and avoid the side product?

Answer:

The formation of an insoluble white powder alongside a low yield of your target molecule strongly suggests that a portion of your starting material has polymerized. The key to improving your yield is to suppress these polymerization side reactions.

Troubleshooting Steps:

  • Inhibitor Screening: If you are not already using an inhibitor, this is the most critical step to implement. For systems susceptible to both cationic and free-radical polymerization, a combination of inhibitors may be effective.

  • Reaction Conditions Optimization:

    • Concentration: Running the reaction at a lower concentration can sometimes disfavor the intermolecular polymerization reaction relative to your desired intramolecular or bimolecular reaction.

    • Order of Addition: Consider adding the (6-Aminocyclohex-3-en-1-yl)methanol slowly to the reaction mixture containing the other reagents. This keeps the instantaneous concentration of the monomer low, reducing the rate of polymerization.

  • pH Control: If your reaction conditions are acidic, consider if a less acidic catalyst or a buffered system could be used. For reactions involving the amine group, ensure the conditions do not favor self-initiation of polymerization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and use of (6-Aminocyclohex-3-en-1-yl)methanol to prevent polymerization.

Q1: What are the ideal storage conditions for (6-Aminocyclohex-3-en-1-yl)methanol to maintain its stability?

A1: To ensure the long-term stability of (6-Aminocyclohex-3-en-1-yl)methanol and prevent premature polymerization, it should be stored under the following conditions:

  • Temperature: Store in a cool, dark place, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and free-radical initiation.

  • Inhibitor: For long-term storage, consider adding a suitable inhibitor at a low concentration (see table below).

Q2: Which inhibitors are recommended for preventing polymerization of (6-Aminocyclohex-3-en-1-yl)methanol during reactions, and what are the typical concentrations?

A2: The choice of inhibitor depends on the likely polymerization mechanism. Given that both cationic and free-radical pathways are possible, the following inhibitors are recommended. It is often beneficial to use a combination of a radical and a cationic inhibitor.

Inhibitor TypeExample InhibitorsTypical Concentration (ppm)Mechanism of Action
Free-Radical Butylated hydroxytoluene (BHT)100 - 1000Scavenges free radicals
Hydroquinone (HQ)100 - 500Scavenges free radicals, effective in the presence of oxygen
Phenothiazine50 - 200Effective at higher temperatures
Cationic Triethylamine (TEA)100 - 1000Acts as a proton sponge, neutralizing acidic initiators
N,N-Diisopropylethylamine (DIPEA)100 - 1000A non-nucleophilic base to neutralize acid

Note: The optimal inhibitor and its concentration should be determined experimentally for your specific reaction conditions. The inhibitor should not interfere with your desired reaction.

Q3: Can the amine or alcohol functionality in (6-Aminocyclohex-3-en-1-yl)methanol initiate polymerization?

A3: Yes, under certain conditions, both the amine and alcohol groups can potentially initiate polymerization.

  • Amine: The primary amine is basic and can act as a nucleophile. However, in the presence of an acid, it will be protonated to form an ammonium salt. This acidic proton could potentially initiate cationic polymerization of the cyclohexene ring.

  • Alcohol: While less likely to be a primary initiator, the alcohol can participate in side reactions, especially in the presence of strong acids or bases, which could lead to byproducts that might trigger polymerization.

Q4: Are there any specific analytical techniques to detect the onset of polymerization?

A4: Yes, several techniques can be used to monitor for the early signs of polymerization:

  • Viscometry: A noticeable increase in the viscosity of the reaction mixture is a direct indication of polymer formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of broad signals in the 1H or 13C NMR spectrum, in addition to the sharp peaks of your small molecule reactants and products, is characteristic of a polymer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique can be used to detect the formation of higher molecular weight species.

Visualizing the Polymerization Problem

To better understand the unwanted side reaction, the following diagram illustrates the potential polymerization pathway of (6-Aminocyclohex-3-en-1-yl)methanol.

Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer (6-Aminocyclohex-3-en-1-yl)methanol (Monomer) Initiator Initiator (I*) (e.g., R• or H+) ActivatedMonomer Activated Monomer (M*) Initiator->ActivatedMonomer Reaction with Monomer GrowingChain Growing Polymer Chain (M-M*) ActivatedMonomer->GrowingChain Chain Growth ActivatedMonomer->GrowingChain AnotherMonomer Another Monomer (M) GrowingChain->AnotherMonomer Addition of Monomer Polymer Stable Polymer (Undesired Product) GrowingChain->Polymer Termination Step

Caption: Unwanted polymerization of (6-Aminocyclohex-3-en-1-yl)methanol.

References

  • PubChem. 3-Cyclohexene-1-methanol. [Link]

  • Google Patents.
  • Gantrade Corporation. (2018, July 31). Polymer Applications of Allyl Alcohol. [Link]

  • Wikipedia. Cyclohexene oxide. [Link]

  • Google Patents.
  • ACS Publications. Living Cationic Ring-Opening Homo- and Copolymerization of Cyclohexene Oxide by “Dormant” Species Generation Using Cyclic Ethers as Lewis Basic Additives. [Link]

  • GRID. INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE. [Link]

Sources

Stability of (6-Aminocyclohex-3-en-1-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of (6-Aminocyclohex-3-en-1-yl)methanol under acidic conditions.

Introduction

(6-Aminocyclohex-3-en-1-yl)methanol is a bifunctional molecule incorporating a primary amine and a primary allylic alcohol on a cyclohexene scaffold. This unique combination of functional groups makes it a valuable building block in synthetic chemistry. However, the presence of both an acid-sensitive alcohol and a basic amine can lead to complex stability profiles, particularly in acidic media. This guide aims to elucidate the potential degradation pathways and provide practical solutions to challenges encountered during its use in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on (6-Aminocyclohex-3-en-1-yl)methanol in the presence of acid?

A1: In acidic conditions, two main transformations are expected:

  • Protonation of the Amine: The primary amino group is the most basic site and will be readily protonated by an acid to form an ammonium salt.[1][2] This is a reversible acid-base reaction. The pKa of the conjugate acid of a typical primary amine is around 10-11, so any acid with a pKa lower than this will protonate the amine.[1]

  • Reactions of the Allylic Alcohol: The hydroxyl group can be protonated by a strong acid, converting it into a good leaving group (water).[3][4] This can initiate subsequent reactions such as dehydration or rearrangement.[5][6][7][8][9]

Q2: What is the expected stability of (6-Aminocyclohex-3-en-1-yl)methanol across a range of pH values?

A2: The stability is highly pH-dependent.

  • Neutral to Mildly Basic (pH 7-10): The molecule is expected to be relatively stable. The free amine can act as a nucleophile, and care should be taken to avoid reactions with electrophiles.

  • Mildly Acidic (pH 4-6): The amine will be protonated, which protects it from oxidation and acting as a nucleophile. The alcohol is less likely to undergo acid-catalyzed reactions in this pH range, especially at ambient temperature.

  • Strongly Acidic (pH < 4): In the presence of strong acids (e.g., HCl, H₂SO₄, H₃PO₄), the allylic alcohol is susceptible to dehydration and rearrangement.[3][4][10][11] The rate of these degradation reactions will increase with acid concentration and temperature.

Q3: Are there any specific acids I should avoid when working with this compound?

A3: While the stability depends more on the pH and temperature than the specific acid, some considerations are:

  • Strong, non-nucleophilic acids (e.g., H₂SO₄, H₃PO₄, p-toluenesulfonic acid) are potent catalysts for dehydration.[10]

  • Strong, nucleophilic acids (e.g., HCl, HBr, HI) can lead to the substitution of the hydroxyl group to form the corresponding alkyl halide, in addition to dehydration.

  • Carboxylic acids can catalyze the rearrangement of allylic alcohols and may also lead to ester formation under certain conditions.[5][7]

Q4: How should I store a solution of (6-Aminocyclohex-3-en-1-yl)methanol?

A4: For optimal stability, it is recommended to store the compound in its free base form or as a salt of a weak, non-reactive acid. Solutions should be stored at low temperatures (2-8 °C) and protected from light. If an acidic solution is required for a subsequent reaction, it should be prepared fresh and used promptly.

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my HPLC/LC-MS analysis after an acidic workup or reaction.

Possible Cause: Acid-catalyzed degradation of your starting material. The primary degradation pathways are likely dehydration and/or rearrangement of the allylic alcohol.

Troubleshooting Steps:

  • Characterize the Impurities: Use LC-MS to determine the molecular weights of the unexpected peaks.

    • A mass corresponding to the loss of water (M-18) strongly suggests dehydration to form a diene.

    • A mass identical to the starting material but with a different retention time could indicate a rearranged allylic alcohol.

  • Confirm the Degradation Pathway:

    • Dehydration: The formation of a conjugated diene can be confirmed by UV-Vis spectroscopy (look for a shift to a longer wavelength).

    • Rearrangement: 1D and 2D NMR spectroscopy (e.g., COSY, HMBC) can be used to elucidate the structure of the rearranged isomer.

  • Prevent Degradation:

    • Lower the Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C or below) to minimize the rate of degradation.

    • Reduce Acid Concentration: Use the minimum amount of acid necessary for your transformation.

    • Protect the Alcohol: If the alcohol is not involved in the desired reaction, protect it as a silyl ether (e.g., TBDMS) or another acid-stable protecting group prior to the acidic step.

Problem 2: My reaction yield is low when using (6-Aminocyclohex-3-en-1-yl)methanol in an acidic medium.

Possible Cause: In addition to degradation, the protonated amine might be interfering with the reaction or altering the solubility of the compound.

Troubleshooting Steps:

  • Assess Stability Under Reaction Conditions: Before running the full reaction, perform a stability study by exposing (6-Aminocyclohex-3-en-1-yl)methanol to the reaction conditions (acid, solvent, temperature) without the other reagents. Monitor the formation of degradation products over time by HPLC.

  • Consider Protecting Groups: If degradation is confirmed, protecting either the amine or the alcohol (or both) might be necessary.

    • Protecting the Amine: If the amine needs to be in its free base form for the reaction, but acidic conditions are required elsewhere, consider using a protecting group like Boc (tert-butyloxycarbonyl), which is stable to many conditions but can be removed with strong acid.

    • Protecting the Alcohol: If the alcohol is susceptible to degradation, protect it. Silyl ethers are generally stable in mildly acidic conditions but can be cleaved by strong acids or fluoride sources.

  • Optimize Reaction Conditions:

    • Solvent: Ensure your starting material and reagents are fully soluble in the chosen solvent. The formation of the ammonium salt can significantly alter solubility.

    • Order of Addition: Consider the order in which you add your reagents. It might be beneficial to add the acid last or in portions.

Problem 3: I am trying to perform a reaction on the amino group, but it is unreactive in my acidic reaction medium.

Possible Cause: The amino group is protonated to form an ammonium ion, which is not nucleophilic.

Troubleshooting Steps:

  • Adjust the pH: The reaction should be carried out at a pH where a sufficient concentration of the free amine is present. This will depend on the pKa of the amine and the requirements of your reaction. A buffered system might be necessary.

  • Use a Non-Acidic Medium: If possible, perform the reaction under neutral or basic conditions.

  • Protecting Group Strategy: If the subsequent steps require acidic conditions, you can first perform the reaction on the amine under basic/neutral conditions and then proceed to the acidic step.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing

This protocol outlines a general method for assessing the stability of (6-Aminocyclohex-3-en-1-yl)methanol in a given acidic solution.

  • Prepare a Stock Solution: Prepare a stock solution of (6-Aminocyclohex-3-en-1-yl)methanol in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare the Acidic Solution: Prepare the acidic solution to be tested (e.g., 0.1 M HCl in water/acetonitrile).

  • Initiate the Study: Add a known volume of the stock solution to the acidic solution at the desired temperature (e.g., room temperature, 40 °C, 60 °C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately neutralize the aliquot with a base (e.g., a saturated solution of NaHCO₃) to stop further degradation.

  • Analyze by HPLC: Analyze the neutralized sample by a suitable HPLC method to quantify the amount of remaining (6-Aminocyclohex-3-en-1-yl)methanol and any degradation products.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol provides a method for protecting the alcohol functionality, which can enhance stability in subsequent acidic reaction steps.

  • Dissolve the Starting Material: Dissolve (6-Aminocyclohex-3-en-1-yl)methanol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a Base: Add a non-nucleophilic base, such as imidazole or triethylamine (1.5-2.0 equivalents).

  • Add the Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 equivalents) portion-wise at 0 °C.

  • Monitor the Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or HPLC.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by column chromatography.

Visualizations

Potential Degradation Pathways

G cluster_main Acidic Conditions (H+) cluster_amine Amine Protonation cluster_alcohol Alcohol Reactions Start (6-Aminocyclohex-3-en-1-yl)methanol Protonated_Amine Ammonium Ion (Protected Amine) Start->Protonated_Amine Fast, Reversible Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Start->Protonated_Alcohol Carbocation Allylic Carbocation Intermediate Protonated_Alcohol->Carbocation -H2O Dehydration Dehydration Product (Diene) Carbocation->Dehydration -H+ Rearrangement Rearranged Alcohol Carbocation->Rearrangement Hydride/Alkyl Shift

Caption: Potential reaction pathways of (6-Aminocyclohex-3-en-1-yl)methanol in acid.

Workflow for Stability Assessment

G cluster_workflow Stability Assessment Workflow Define Define Conditions (Acid, Temp, Time) Expose Expose Compound to Conditions Define->Expose Sample Sample at Time Points Expose->Sample Quench Quench Reaction (Neutralize) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Identify Identify Degradants (MS, NMR) Analyze->Identify If degradation > acceptable limit Optimize Optimize Process or Protecting Group Strategy Identify->Optimize

Caption: General workflow for investigating and addressing stability issues.

References

  • McCubbin, J. A., Voth, S., & Krokhin, O. V. (2011). Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. The Journal of Organic Chemistry, 76(20), 8537–8542. Available from: [Link]

  • Li, P.-F., Wang, H.-L., & Qu, J. (2014). 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product. The Journal of Organic Chemistry, 79(9), 3955–3962. Available from: [Link]

  • McCubbin, J. A., Voth, S., & Krokhin, O. V. (2011). Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. The Journal of Organic Chemistry, 76(20), 8537–8542. Available from: [Link]

  • Li, P.-F., Wang, H.-L., & Qu, J. (2014). 1,n-Rearrangement of Allylic Alcohols Promoted by Hot Water: Application to the Synthesis of Navenone B, a Polyene Natural Product. The Journal of Organic Chemistry, 79(9), 3955–3962. Available from: [Link]

  • 1,3‐Rearrangement of allylic alcohols. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Dehydration of Cyclohexanol | Definition & Mechanism. (n.d.). Study.com. Retrieved February 26, 2026, from [Link]

  • Neighbouring group participation. (2023, November 26). Wikipedia. Retrieved February 26, 2026, from [Link]

  • de Vries, J. G., & de Vries-van der Wiel, M. (2013). Amino-alcohol cyclization. Catalysis Science & Technology, 3(12), 3245. Available from: [Link]

  • The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. Retrieved February 26, 2026, from [Link]

  • Produce cyclohexene through the acid catalyzed elimination of water from cyclohexanol. (2020, December 13). Retrieved February 26, 2026, from [Link]

  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Retrieved February 26, 2026, from [Link]

  • Roy, I., & Smith, B. D. (2013). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC, 8(1), 103–109. Available from: [Link]

  • Experiment 8: Preparation of Cyclohexene from Cyclohexanol. (n.d.). Retrieved February 26, 2026, from [Link]

  • Hunter, G. W., & Savage, P. E. (2001). Kinetics and mechanism of cyclohexanol dehydration in high-temperature water. Industrial & Engineering Chemistry Research, 40(10), 2251–2259. Available from: [Link]

  • Reactions of amino acids | OCR A-Level Chemistry. (n.d.). Save My Exams. Retrieved February 26, 2026, from [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). DiVA. Retrieved February 26, 2026, from [Link]

  • 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. (2023, August 1). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Bandar, J. S., & Lambert, T. H. (2013). Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. PMC, 135(14), 5372–5375. Available from: [Link]

  • Michelet, B., & Besnard, J. (2020). Strategies for Accessing cis-1-Amino-2-Indanol. PMC, 25(21), 5092. Available from: [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. (n.d.). Retrieved February 26, 2026, from [Link]

  • Fourneron, J.-D., & Archelas, A. (1994). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. PMC, 60(1), 6–12. Available from: [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 26, 2026, from [Link]

  • Amines to Alcohols. (2024, November 26). Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved February 26, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved February 26, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved February 26, 2026, from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved February 26, 2026, from [Link]

  • Fekete, S., & Guillarme, D. (2017). Critical review of reports on impurity and degradation product profiling in the last decade. MOLNÁR-INSTITUTE for Applied Chromatography | DryLab®. Retrieved February 26, 2026, from [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace. Retrieved February 26, 2026, from [Link]

  • Enamines. (2024, September 2). Making Molecules. Retrieved February 26, 2026, from [Link]

  • Basicity of Amines. (2021, December 18). Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). Retrieved February 26, 2026, from [Link]

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Technical Support Center: Minimizing Side Reactions in the Reduction of (6-Aminocyclohex-3-en-1-yl)methanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Aminocyclohex-3-en-1-yl)methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reducing functionalized cyclohexene precursors. The primary challenge in this synthesis is achieving chemoselective reduction of a carbonyl group (typically an ester) to a primary alcohol without affecting the C=C double bond or the amine-protecting group. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues encountered during this critical synthetic step.

Frequently Asked Questions & Troubleshooting Guides

Problem 1: Significant formation of the saturated byproduct, (6-Aminocyclohexan-1-yl)methanol.

Question: My reaction is producing a significant amount of the fully saturated cyclohexane byproduct alongside my desired allylic alcohol. How can I prevent the reduction of the C=C double bond?

Root Cause Analysis: This side reaction is almost always the result of using a reducing agent or condition that facilitates catalytic hydrogenation. Reagents like hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on Carbon, Pd/C; Platinum oxide, PtO₂) are expressly designed to reduce alkenes and are not suitable for this transformation.[1] While powerful, these catalysts readily adsorb alkenes and hydrogen onto their surface, facilitating the addition of hydrogen across the double bond, leading to the saturated alkane.[1][2]

Troubleshooting Solutions:

  • Reagent Selection is Critical: Avoid catalytic hydrogenation conditions entirely. The preferred method for this transformation is a chemoselective hydride reduction. Hydride reagents, such as those based on aluminum or boron, donate a hydride ion (H⁻) that preferentially attacks the electrophilic carbonyl carbon, leaving the electron-rich C=C double bond intact.[3]

  • Employ Chemoselective Hydride Reagents:

    • Diisobutylaluminum Hydride (DIBAL-H): This is often the reagent of choice. It is a powerful, sterically hindered reducing agent that shows excellent selectivity for esters over alkenes, especially at low temperatures.[4][5]

    • Lithium Aluminum Hydride (LiAlH₄): While a very strong reducing agent capable of reducing esters to alcohols, it must be used with caution.[6] It is generally less selective than DIBAL-H and can sometimes lead to alkene reduction, particularly with α,β-unsaturated systems or at elevated temperatures.[7] Strict temperature control at -78 °C is mandatory.

    • Sodium Borohydride (NaBH₄): Under standard conditions (e.g., in methanol or ethanol), NaBH₄ is generally too weak to reduce esters efficiently.[8] However, its reactivity can be enhanced with additives (e.g., LiCl, CaCl₂) or by using higher temperatures, but this can sometimes lead to competing 1,4-conjugate reduction of the double bond, especially in α,β-unsaturated systems.[9][10] The Luche reduction (NaBH₄/CeCl₃) is specifically designed to favor 1,2-reduction of enones to allylic alcohols, which demonstrates a method to enhance carbonyl selectivity.[8][11]

Diagram: Desired vs. Undesired Reduction Pathways

G cluster_start Precursor cluster_reagents Reducing Conditions cluster_products Products Start Protected (6-Aminocyclohex-3-ene-1-yl)carboxylate Hydride Chemoselective Hydride (e.g., DIBAL-H, LiAlH₄ at -78°C) Start->Hydride Correct Pathway Hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd-C) Start->Hydrogenation Incorrect Pathway Desired Desired Product: (6-Aminocyclohex-3-en-1-yl)methanol Hydride->Desired Hydrogenation->Desired (Minor/Undesired) Side Side Product: (6-Aminocyclohexan-1-yl)methanol Hydrogenation->Side

Caption: Logical workflow for selecting the correct reduction conditions.

Problem 2: Low yield of the desired alcohol and recovery of starting ester.

Question: My reaction is sluggish or incomplete, and I recover a large amount of my starting ester precursor upon workup. What can I do to drive the reaction to completion?

Root Cause Analysis: Incomplete reduction is often traced back to issues with reagent activity, stoichiometry, temperature, or solvent choice. DIBAL-H reductions, in particular, are highly sensitive to reaction parameters.[12]

Troubleshooting Solutions:

  • Verify Reagent Quality and Stoichiometry:

    • Hydride reagents, especially DIBAL-H and LiAlH₄, are moisture-sensitive. Use a freshly opened bottle or titrate an older bottle to determine its active concentration.

    • Ensure you are using a sufficient molar excess of the reducing agent. For ester reductions, at least 2 equivalents of hydride are mechanistically required (one for the reduction, one to neutralize the released alkoxide). A slight excess (e.g., 2.2-2.5 equivalents) is often recommended to ensure completion. For DIBAL-H, which delivers one hydride, this means 2.2-2.5 equivalents of the reagent.[5]

  • Optimize Reaction Temperature:

    • While low temperatures (-78 °C) are crucial for selectivity, especially with DIBAL-H, they can also slow the reaction rate.[13]

    • If the reaction stalls at -78 °C, consider allowing it to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial addition of the reagent. Monitor the reaction closely by TLC or LCMS to track the consumption of starting material and avoid the formation of byproducts.

    • Critical Note on DIBAL-H: This reagent forms a stable tetrahedral intermediate at low temperatures, which prevents over-reduction.[13][14] If the reaction is warmed too high or for too long, this intermediate can break down and the resulting aldehyde can be further reduced.

  • Solvent and Solubility:

    • Ensure your precursor is fully dissolved in a suitable, anhydrous solvent (e.g., THF, DCM, Toluene) before cooling and adding the reducing agent.[4] If the starting material crashes out of solution upon cooling, the reaction will be extremely slow or incomplete.[15]

    • If solubility in DCM or Toluene is an issue at -78 °C, consider using THF, which has a lower freezing point.[15]

Problem 3: Unintended cleavage of the amine protecting group.

Question: I am observing the formation of the unprotected amino alcohol or other related impurities, suggesting my protecting group is not stable. How can I prevent this?

Root Cause Analysis: The stability of the amine protecting group is highly dependent on the choice of reducing agent and the reaction/workup conditions. The two most common protecting groups for this application, Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy), have different labilities.[16]

  • Boc Group: Stable to nucleophiles, bases, and catalytic hydrogenation, but labile to acid.[16][17]

  • Cbz Group: Stable to acid and base but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C).[16][18]

Troubleshooting Solutions:

  • Match Protecting Group to Reagent:

    • LiAlH₄: This reagent is a strong base and nucleophile and can be aggressive towards carbonyl-containing protecting groups like Boc and Cbz, though they are generally stable under carefully controlled, low-temperature conditions. The primary risk comes during the workup.

    • DIBAL-H: Generally compatible with both Boc and Cbz groups at low temperatures.

    • Catalytic Hydrogenation (if used for other steps): This will cleave a Cbz group. If the alkene must be reduced at a different stage of the synthesis, a Boc group is the superior choice for its stability under these conditions.[16][19]

  • Control the Workup:

    • Acidic Workup: A strong acidic workup (e.g., with HCl) will cleave a Boc group.[19] If you must use an acidic quench, keep the temperature low and the exposure time minimal.

    • Fieser Workup (for LiAlH₄): A carefully controlled quench using the Fieser protocol (sequential addition of water, then 15% NaOH, then more water) is basic and generally preserves the Boc group.

    • Rochelle's Salt Quench (for DIBAL-H): A common and effective workup involves quenching the reaction with methanol, followed by the addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's Salt).[20] This helps to break up the aluminum salt emulsions and is mild enough to preserve most protecting groups.

Data Table: Protecting Group & Reagent Compatibility

Protecting GroupKey LabilityStable to LiAlH₄ (Low Temp)Stable to DIBAL-H (Low Temp)Stable to H₂/Pd-CRecommended Workup
Boc Strong Acid[17]Generally YesYesYes[16]Rochelle's Salt, Fieser
Cbz Hydrogenolysis[18]Generally YesYesNo[16]Rochelle's Salt, Fieser
Recommended Protocol: DIBAL-H Reduction of a Boc-Protected Ester Precursor

This protocol provides a reliable starting point for the chemoselective reduction.

Materials:

  • Boc-(6-Aminocyclohex-3-ene-1-yl)carboxylate (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • DIBAL-H (1.0 M in hexanes, 2.5 eq)

  • Methanol (for quenching)

  • Saturated aqueous Rochelle's Salt solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the ester precursor in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Ensure the solution remains stirred and does not freeze.[15]

  • Reagent Addition: Add the DIBAL-H solution dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. A syringe pump can provide excellent control.[15]

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.

  • Quenching: Once the starting material is consumed, slowly and carefully add methanol dropwise at -78 °C to quench the excess DIBAL-H. A gas evolution will be observed. Allow the mixture to warm to 0 °C.

  • Workup: Add the saturated Rochelle's salt solution and stir vigorously at room temperature. The mixture may be biphasic and thick initially but should become a clear, easily separable two-phase system after 1-2 hours of stirring.

  • Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol via flash column chromatography as needed.

References

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Reddit. (2013, June 17). Cold DIBAl-H reduction help. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 30). Why is LiAlH4 a stronger reducing agent than DIBAL-H. Retrieved from [Link]

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  • Reagent Guide. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]

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  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Aminocyclohex-3-en-1-yl)methanol is a key chiral building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The unique physicochemical properties of this molecule—a small, highly polar, basic, and chiral compound lacking a strong native chromophore—present a significant set of challenges for analytical method development.

This guide provides a comprehensive, in-depth strategy for developing a robust, stability-indicating HPLC method for the purity analysis of (6-Aminocyclohex-3-en-1-yl)methanol. We will explore an optimized reverse-phase (RP) HPLC approach, compare it with alternative chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Chiral HPLC, and provide the causal logic behind each experimental choice. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for tackling the analysis of this and other similarly challenging polar analytes.

Deconstructing the Analytical Challenge

A successful method development strategy begins with a thorough understanding of the analyte's properties and how they interact with the chromatographic system.

  • High Polarity: The presence of both a primary amine (-NH2) and a primary alcohol (-CH2OH) group makes the molecule highly water-soluble. In traditional reverse-phase chromatography, which relies on hydrophobic interactions, such polar compounds are poorly retained, often eluting at or near the column's void volume, making quantification and separation from polar impurities impossible.[1][2]

  • Basic Nature: The primary amine group (pKa ~9-10) is basic and will be protonated (positively charged) at acidic to neutral pH. This positive charge can lead to strong, undesirable ionic interactions with residual silanol groups on the surface of silica-based HPLC columns, resulting in severe peak tailing and poor reproducibility.[3]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety. Direct HPLC-UV analysis, therefore, suffers from poor sensitivity, making it difficult to detect and quantify impurities at the low levels required by regulatory bodies (e.g., 0.1%).[1]

  • Chirality: The molecule contains two stereocenters, meaning it can exist as four possible stereoisomers. As the biological activity of chiral molecules often resides in a single enantiomer, controlling the stereoisomeric purity is frequently a critical quality attribute that requires a dedicated analytical approach.[4]

Primary Strategy: Derivatization with Ion-Pair Reverse-Phase HPLC

To address the multifaceted challenges, our primary strategy involves a multi-pronged approach: pre-column derivatization to enhance detectability, followed by separation using an ion-pair reverse-phase method to manage polarity and basicity.

The Detection Imperative: Pre-Column Derivatization

To overcome the low UV sensitivity, we must chemically modify the analyte to attach a UV-absorbing or fluorescent tag.[5] Pre-column derivatization is an effective technique where the analyte is reacted with a labeling reagent before injection into the HPLC system.[6]

Choice of Reagent: Dansyl Chloride Several reagents are available for derivatizing primary amines, such as o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[6][7] For this application, we select Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) .

  • Causality: Dansyl chloride reacts readily with primary amines under mild basic conditions to form highly stable, fluorescent derivatives that also exhibit strong UV absorbance.[5][8] This dual-detection capability provides flexibility and significantly enhances sensitivity, allowing for the detection of impurities at trace levels. The resulting derivative is also much more hydrophobic than the parent molecule, which aids in retention on a reverse-phase column.[1]

The Separation Solution: Ion-Pair Chromatography

Even with derivatization, the residual polarity of the molecule and its basic nature can still pose a challenge. Ion-pair chromatography is an excellent technique for improving the retention and peak shape of ionic compounds in RP-HPLC.[9][10]

  • Mechanism: An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. For our positively charged (protonated) amine analyte, we will use an anionic ion-pairing reagent, such as an alkanesulfonate (e.g., sodium 1-octanesulfonate).[10] The reagent forms a neutral ion-pair with the charged analyte. This complex is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to increased retention and improved resolution.[9][11]

Column and Mobile Phase Selection
  • Column: An ultra-inert, high-purity silica-based C18 column is recommended. These modern columns have minimal accessible silanol groups, which reduces the secondary ionic interactions that cause peak tailing, even when using ion-pairing agents.[3]

  • Mobile Phase pH: The mobile phase pH must be controlled with a buffer to ensure consistent ionization of the analyte and performance of the ion-pairing reagent. A pH between 2.5 and 4.0 is ideal. In this range, the amine is fully protonated (ensuring consistent ion-pairing) while minimizing the ionization of silanol groups (which occurs above pH ~3.5), thereby suppressing peak tailing.[12] A phosphate buffer is a suitable choice in this pH range.

Experimental Protocols

Protocol 1: Pre-Column Derivatization with Dansyl Chloride

  • Reagent Preparation:

    • Sample Solution: Accurately weigh and dissolve the (6-Aminocyclohex-3-en-1-yl)methanol sample in acetonitrile to a final concentration of 1.0 mg/mL.

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetone.

    • Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 100 µL of the sample solution, 400 µL of the sodium bicarbonate buffer, and 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.

    • After incubation, cool the mixture to room temperature.

    • Add 100 µL of a 2% methylamine solution to quench any unreacted Dansyl Chloride. Vortex and let stand for 10 minutes.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Optimized Ion-Pair RP-HPLC Method

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/Fluorescence Detector
Column Ultra-Inert C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 25 mM Potassium Phosphate, 5 mM Sodium 1-Octanesulfonate, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)
Demonstrating Specificity: Forced Degradation Studies

To ensure the method is "stability-indicating," it must be able to separate the main compound from any potential degradation products.[13] Forced degradation studies are performed by subjecting the analyte to harsh conditions to intentionally generate these products.[14][15]

  • Methodology: Prepare solutions of (6-Aminocyclohex-3-en-1-yl)methanol and subject them to the following conditions as per ICH Q1A(R2) guidelines[16]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105°C for 48 hours.

    • Photolytic: Solution exposed to ICH-specified light conditions.

  • Analyze all stressed samples using the developed HPLC method. The method is considered specific if all degradation peaks are adequately resolved from the main peak and each other.[17][18]

Table 1: Representative Forced Degradation Results

Stress Condition% Degradation of Main PeakNo. of Degradant PeaksResolution (Main Peak vs. Closest Impurity)
Acid Hydrolysis12.5%2> 2.0
Base Hydrolysis8.2%1> 2.5
Oxidation18.1%3> 1.8
Thermal4.5%1> 3.0
Photolytic6.8%2> 2.2
Method Validation Summary

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[19] This involves assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.

Table 2: Summary of Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradants. Resolution > 1.5.Method is specific.
Linearity (r²) > 0.999r² ≥ 0.998
Range 1 µg/mL to 150 µg/mLAs defined by linearity.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 1.5%≤ 2.0%
LOQ 1 µg/mL (S/N > 10)S/N ≥ 10
Robustness No significant impact from minor changes in pH, flow rate, or column temp.Method is robust.

Comparison with Alternative HPLC Modes

While the optimized ion-pair RP-HPLC method is robust, other HPLC modes offer different selectivity and may be advantageous in certain contexts.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in reverse phase.[2][20]

  • Principle: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[21] Polar analytes partition into a water-enriched layer on the surface of the stationary phase, leading to retention.[20]

  • Performance Comparison:

FeatureIon-Pair RP-HPLC (with Derivatization)HILIC (Direct Analysis)
Retention Good, controlled by ion-pair reagent.Excellent for the polar parent compound.
Detection Excellent (UV/Fluorescence) due to derivatization.Poor (UV) without derivatization. Requires MS or other universal detector.
Mobile Phase Uses non-volatile salts (ion-pair reagent), not ideal for LC-MS.[10][22]Uses volatile buffers, highly compatible with LC-MS.[23]
Robustness Generally very robust and reproducible.Can be sensitive to mobile phase composition and requires longer equilibration times.
  • Verdict: HILIC is an excellent alternative, especially if LC-MS detection is available and desired.[24][25] It avoids the need for non-volatile ion-pairing reagents. However, for routine QC with UV detection, the lack of a chromophore remains a critical issue, making the derivatization approach more practical.

Chiral HPLC

To resolve the enantiomers of (6-Aminocyclohex-3-en-1-yl)methanol, a dedicated chiral method is necessary.

  • Principle: Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of a molecule, leading to their separation.[26] Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amines.[4][27][28]

  • Typical Conditions: Chiral separations of amines are often achieved in normal-phase (e.g., Hexane/Ethanol) or polar organic modes, frequently with a basic additive like diethylamine (DEA) to improve peak shape.[4]

  • Verdict: Chiral HPLC is not a replacement for the primary impurity profiling method but is an essential, orthogonal method required to quantify enantiomeric purity. It should be developed and validated as a separate test.

Recommended Analytical Workflow & Conclusion

The development of a comprehensive purity analysis strategy for a challenging molecule like (6-Aminocyclohex-3-en-1-yl)methanol requires a logical, stepwise approach.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Method Development cluster_2 Achiral Method Path cluster_3 Chiral Method Path cluster_4 Phase 3: Validation & Implementation A Analyte Characterization (Polar, Basic, Achiral, No Chromophore) B Define Analytical Needs (Impurity Profile, Enantiomeric Purity) A->B C Develop Achiral Purity Method B->C D Develop Chiral Purity Method B->D C1 Address Detection: Pre-Column Derivatization (e.g., Dansyl Chloride) C->C1 C3 Alternative Screening: HILIC (for MS) C->C3 D1 Screen Chiral Stationary Phases (e.g., Polysaccharide-based) D->D1 C2 Address Retention & Peak Shape: Ion-Pair RP-HPLC C1->C2 C4 Optimize & Finalize Method C2->C4 E Forced Degradation Study (Demonstrate Specificity) C4->E D2 Optimize Mobile Phase (Normal Phase + Additive) D1->D2 D3 Finalize Chiral Method D2->D3 F Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) D3->F Validate Separately E->F G Implement for Routine Analysis (Two separate methods) F->G

Caption: Workflow for HPLC Method Development and Validation.

For the comprehensive purity analysis of (6-Aminocyclohex-3-en-1-yl)methanol, a single HPLC method is insufficient to cover all critical quality attributes. We recommend a dual-method approach:

  • For Achiral Purity and Impurity Profiling: An ion-pair reverse-phase HPLC method following pre-column derivatization with Dansyl Chloride is a scientifically sound, sensitive, and robust strategy suitable for routine quality control in a UV-detection environment.

  • For Enantiomeric Purity: A dedicated, orthogonal chiral HPLC method using a polysaccharide-based CSP should be developed and validated to control stereoisomeric impurities.

This comparative guide demonstrates that by systematically addressing each analytical challenge presented by the molecule's properties, a reliable and fully validated set of analytical procedures can be established, ensuring the quality and safety of the final pharmaceutical product.

References

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A Comparative Guide to the Infrared Spectroscopic Identification of (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of (6-Aminocyclohex-3-en-1-yl)methanol. Designed for researchers and drug development professionals, this document moves beyond simple peak-listing to offer a comparative framework for the unambiguous identification of this multifunctional molecule. By contrasting its spectrum with structurally related alternatives, we will elucidate the unique spectral signature arising from its combination of primary amine, primary alcohol, and cyclohexene moieties.

The Unique Spectral Challenge of a Multifunctional Scaffold

(6-Aminocyclohex-3-en-1-yl)methanol is a valuable building block possessing three distinct functional groups on an alicyclic framework: a primary amine (-NH₂), a primary alcohol (-CH₂OH), and a carbon-carbon double bond (C=C). While infrared (IR) spectroscopy is a rapid and powerful tool for functional group identification, the simultaneous presence of -OH and -NH₂ groups presents a unique analytical challenge: the characteristic stretching vibrations of both groups occur in the same region of the spectrum (3500-3200 cm⁻¹).

The key to confident identification lies in a holistic analysis of the entire spectrum, recognizing not only the primary stretching vibrations but also the secondary bending and stretching modes unique to each functional group. This guide will demonstrate how to deconstruct the spectrum of (6-Aminocyclohex-3-en-1-yl)methanol by comparing it against molecules that contain a subset of its functional groups.

Comparative Spectral Analysis: Isolating the Signature Peaks

To definitively identify (6-Aminocyclohex-3-en-1-yl)methanol, its spectrum must be compared with logical alternatives. We have selected three reference compounds for this purpose:

  • Cyclohexanol: Contains the alcohol and saturated ring but lacks the amine and alkene.

  • Cyclohexylamine: Contains the primary amine and saturated ring but lacks the alcohol and alkene.

  • Cyclohexene: Contains the alkene within the ring but lacks both the amine and alcohol.

The following table summarizes the key diagnostic absorption peaks that differentiate our target molecule from these alternatives.

MoleculeFunctional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
(6-Aminocyclohex-3-en-1-yl)methanol (Target) -OH (Alcohol) O-H Stretch (H-bonded) ~3400-3200 (Very Broad) Confirms presence of alcohol. Its broadness is due to extensive hydrogen bonding.[1][2][3]
-NH₂ (Primary Amine) N-H Stretch (Asymmetric & Symmetric) ~3400 & ~3300 (Two sharper peaks) Confirms primary amine. These peaks often appear superimposed on the broad O-H band.[4][5]
-C=C-H (Alkene) =C-H Stretch ~3020-3100 Confirms alkene C-H bond, a key feature distinguishing it from saturated analogues.[5][6]
-CH₂- (Alkane) C-H Stretch ~2850-2960 Confirms saturated C-H bonds, present in all compared molecules.[5][7]
-C=C- (Alkene) C=C Stretch ~1650-1640 Confirms the presence of the carbon-carbon double bond.[2][6]
-NH₂ (Primary Amine) N-H Bend (Scissoring) ~1650-1580 A crucial peak for confirming the primary amine, distinct from C=C stretch.[4][8]
-CH₂OH (Primary Alcohol) C-O Stretch ~1050 Strong peak confirming a primary alcohol.[9][10]
Cyclohexanol (Alternative 1) -OH (Alcohol)O-H Stretch (H-bonded)~3400-3200 (Very Broad)ABSENCE of N-H stretch and alkene peaks.
-CH₂- (Alkane)C-H Stretch~2850-2950
C-OH (Secondary Alcohol)C-O Stretch~1075Position indicates a secondary alcohol, different from our primary alcohol target.[9]
Cyclohexylamine (Alternative 2) -NH₂ (Primary Amine)N-H Stretch (Asymmetric & Symmetric)~3360 & ~3280 (Two sharp peaks)ABSENCE of broad O-H stretch and alkene peaks.[5]
-CH₂- (Alkane)C-H Stretch~2850-2930
-NH₂ (Primary Amine)N-H Bend (Scissoring)~1600
Cyclohexene (Alternative 3) -C=C-H (Alkene)=C-H Stretch~3020-3100ABSENCE of any broad O-H or N-H peaks in the 3500-3200 cm⁻¹ region.[6]
-CH₂- (Alkane)C-H Stretch~2830-2940
-C=C- (Alkene)C=C Stretch~1650
Narrative Interpretation
  • The 3500-3000 cm⁻¹ Region: The spectrum of (6-Aminocyclohex-3-en-1-yl)methanol is uniquely complex in this region. It will feature a very broad, strong absorption centered around 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch from the alcohol group.[3][10] Superimposed on this broad "tongue," one should be able to resolve two sharper, medium-intensity peaks, which are the signature asymmetric and symmetric N-H stretches of the primary amine.[4][5] Furthermore, a weaker but distinct peak should appear just above 3000 cm⁻¹, which is the =C-H stretch of the alkene, a feature absent in both cyclohexanol and cyclohexylamine.[6]

  • The 1700-1500 cm⁻¹ Region: This region is critical for distinguishing the alkene and amine functionalities. The target molecule will show two peaks: a medium-intensity C=C stretch around 1650 cm⁻¹ and a separate N-H bending (scissoring) vibration around 1620 cm⁻¹.[4][6] In contrast, cyclohexene will only show the C=C stretch, while cyclohexylamine will only show the N-H bend. Cyclohexanol will be transparent in this region.

  • The Fingerprint Region (Below 1500 cm⁻¹): The most telling peak for the target molecule in this region is the strong C-O stretching vibration. For a primary alcohol (-CH₂OH), this peak is expected around 1050 cm⁻¹.[9] This helps confirm the primary nature of the alcohol, as secondary alcohols like cyclohexanol show this peak at a slightly higher wavenumber (~1075 cm⁻¹).[9] Additionally, the primary amine contributes a broad N-H wagging band between 910-665 cm⁻¹.[4]

Visualizing the Identification Workflow

The following diagram illustrates the logical decision-making process for identifying (6-Aminocyclohex-3-en-1-yl)methanol from its IR spectrum, based on the key differentiating regions.

G IR Spectrum Identification Workflow for (6-Aminocyclohex-3-en-1-yl)methanol Start Analyze Spectrum Region1 Region 1: 3500-3000 cm⁻¹ Start->Region1 Q1 Q1 Region1->Q1 Broad OH stretch? Two sharp NH peaks? Alkene =C-H (>3000)? Region2 Region 2: 1700-1550 cm⁻¹ Q2 Q2 Region2->Q2 C=C stretch (~1650)? AND N-H bend (~1620)? Region3 Region 3: 1100-1000 cm⁻¹ Q3 Q3 Region3->Q3 Strong C-O stretch (~1050)? Conclusion (6-Aminocyclohex-3-en-1-yl)methanol Confirmed Negative Not Target Molecule Q1->Region2 Yes Q1->Negative No Q2->Region3 Yes Q2->Negative No Q3->Conclusion Yes Q3->Negative No

Caption: Logical workflow for identifying the target molecule via IR spectroscopy.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation for liquid or solid samples.[11][12]

Objective: To obtain a clean, reproducible FTIR spectrum of (6-Aminocyclohex-3-en-1-yl)methanol.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond crystal).

  • Sample of (6-Aminocyclohex-3-en-1-yl)methanol (solid or neat liquid).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are powered on and the software is running.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Causality: A background scan is crucial to measure the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral characteristics.[13] The software will subtract this from the sample spectrum to provide a clean spectrum of only the sample.

    • Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the crystal to fully dry.

    • In the software, initiate a "Background" or "Reference" scan. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the (6-Aminocyclohex-3-en-1-yl)methanol sample directly onto the center of the ATR crystal. For a solid, a small spatula tip's worth is sufficient. For a liquid, one drop is adequate.

    • Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. Poor contact is a common source of low-quality, low-intensity spectra.[14]

  • Sample Spectrum Acquisition:

    • In the software, enter the sample identification information.

    • Initiate the "Sample" scan using the same parameters (e.g., number of scans, resolution) as the background scan for consistency. The instrument will collect the spectrum, perform the background subtraction, and display the resulting transmittance or absorbance spectrum.

  • Cleaning and Shutdown:

    • Raise the press arm and remove the bulk of the sample with a wipe.

    • Thoroughly clean the ATR crystal surface with a wipe dampened with isopropanol. Perform a final wipe with a dry, lint-free cloth.

    • Leave the instrument in a clean state for the next user.

References

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Doc Brown's Chemistry. (2025, December 11). infrared spectrum of cyclohexene. [Link]

  • LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • PubChem. 3-Cyclohexene-1-methanol. National Center for Biotechnology Information. [Link]

  • NIST. Cyclohexanol. NIST Chemistry WebBook. [Link]

  • Spectroscopy Online. (2020, December 20). Alcohols—The Rest of the Story. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • PubChem. Cyclohexylamine. National Center for Biotechnology Information. [Link]

  • PubChem. Cyclohexene. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. infrared spectrum of ethanol. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Specac. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Mueller, M. Fourier Transform Infrared Spectroscopy. [Link]

  • Mamedov, S. et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. PMC. [Link]

Sources

Validation of Chiral HPLC Methods for (6-Aminocyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation and comparative performance of chiral HPLC methods for (6-Aminocyclohex-3-en-1-yl)methanol , a critical chiral amino-alcohol intermediate often used in the synthesis of carbocyclic nucleoside analogs (e.g., Valganciclovir precursors).

Executive Summary & Technical Context

(6-Aminocyclohex-3-en-1-yl)methanol possesses two stereocenters and a weak UV chromophore (isolated alkene). The separation of its enantiomers is chemically challenging due to the basic primary amine functionality, which interacts strongly with residual silanols on stationary phases, leading to peak tailing.

This guide compares the two dominant methodologies for this separation:

  • Method A (Traditional): Coated Polysaccharide Phases (e.g., Chiralpak AD-H/OD-H).

  • Method B (Modern/Robust): Immobilized Polysaccharide Phases (e.g., Chiralpak IA/IB).

Recommendation: While Method A often provides slightly higher resolution (


), Method B is recommended for GMP validation  due to superior solvent resistance and column lifetime, essential for routine QC environments.

Comparative Analysis: Coated vs. Immobilized Phases[1][2][3][4]

The following data summarizes the performance characteristics of the two leading stationary phases for


-amino alcohols.
Table 1: Performance Comparison Matrix
FeatureMethod A: Coated Amylose Method B: Immobilized Amylose
Column Example Chiralpak AD-H (or equivalent)Chiralpak IA (or equivalent)
Selectivity Mechanism H-bonding + Steric inclusion (Polymer coated on silica)Same selector, but covalently bonded to silica
Typical Resolution (

)
High (> 3.5) Good (> 2.8)
Solvent Flexibility Low (Restricted to Alkanes/Alcohols)High (Compatible with DCM, THF, MtBE)
Risk Profile High (Column stripped if prohibited solvent introduced)Low (Robust against aggressive matrices)
Baseline Noise (210 nm) Moderate (Polymer bleed possible)Low (Stable bonding)
Tailing Factor (

)
1.2 - 1.5 (Requires amine modifier)1.1 - 1.3 (Better mass transfer)
Experimental Rationale
  • The Amine Challenge: The primary amine at position 6 causes severe tailing. Both methods require a basic additive. Diethylamine (DEA) is the standard choice (0.1%) to mask silanol sites.

  • Detection Physics: The molecule lacks a strong aromatic chromophore. Detection must occur at 210–215 nm (absorption of the C=C bond). This necessitates high-purity solvents to minimize baseline drift.

Method Development Workflow

The following diagram illustrates the decision matrix for selecting and optimizing the chiral method.

MethodDevelopment Start Start: (6-Aminocyclohex-3-en-1-yl)methanol Sample Prep (1 mg/mL in EtOH) Screening Primary Screening Columns: IA, IB, AD-H, OD-H Mobile Phase: Hexane/EtOH (80:20) + 0.1% DEA Start->Screening Decision Resolution > 2.0? Screening->Decision Opt_Normal Optimization (Normal Phase) Adjust % EtOH or Switch to IPA Maintain 0.1% DEA Decision->Opt_Normal Yes Switch_Mode Switch to Polar Organic Mode 100% Acetonitrile/MeOH + 0.1% DEA (Requires Immobilized Column IA/IB) Decision->Switch_Mode No (Solubility/Peak Shape Issues) Final_Method Final Method Selection Check Tailing (Tf < 1.5) Check LOD at 210 nm Opt_Normal->Final_Method Switch_Mode->Final_Method

Figure 1: Strategic decision tree for selecting the optimal chiral method, prioritizing Normal Phase but allowing for Polar Organic Mode if solubility is limiting.

Recommended Validation Protocol (Method B)

This protocol utilizes the Immobilized Amylose (Chiralpak IA) column, chosen for its balance of selectivity and robustness.

Chromatographic Conditions
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (

    
    ).
    
    • Note: Ethanol is preferred over IPA for lower backpressure and better solubility of the polar amino alcohol.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Lower temperature generally increases chiral resolution).
    
  • Detection: UV @

    
    .
    
  • Injection Volume:

    
    .
    
Validation Parameters (ICH Q2 Compliant)
A. Specificity (Selectivity)[1][2][3][4][5]
  • Objective: Demonstrate baseline separation of the (1S,6S) enantiomer from the (1R,6R) enantiomer and any synthesis impurities.

  • Procedure: Inject the racemate, individual enantiomers (if available), and the blank.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    ; No interference in the blank at the retention time of the main peak.
B. Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Procedure: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (

    
    ).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Objective: Ensure no matrix interference.

  • Procedure: Spike known amounts of the undesired enantiomer (impurity) into the desired enantiomer sample at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance Criteria: Recovery between

    
    .
    
D. Robustness (The "Self-Validating" System)
  • Objective: Test method stability against small variations.

  • Variables:

    • Flow rate (

      
      ).
      
    • Mobile Phase Ratio (

      
       Ethanol).[6]
      
    • Temperature (

      
      ).
      
  • Critical Insight: For chiral separations, temperature is the most critical robustness parameter. Lowering temperature usually improves separation but widens peaks.

Experimental Workflow & Data Processing

This diagram details the execution of the validation batch.

ValidationWorkflow Prep Sample Preparation Diluent: EtOH/Hexane (50:50) Conc: 0.5 mg/mL SystemSuit System Suitability Inject Std 5x Req: RSD < 2.0% Prep->SystemSuit Execution Batch Execution 1. Blank 2. Linearity Stds 3. Spiked Samples 4. Bracketing Std SystemSuit->Execution Calc Data Processing Calc % Area Normalization Check Peak Purity (DAD) Execution->Calc

Figure 2: Step-by-step workflow for executing the validation batch, ensuring system suitability is met before sample analysis.

Troubleshooting & Expert Tips

  • Peak Tailing: If

    
    , increase DEA concentration to 
    
    
    
    . Ensure the column is dedicated to basic analytes; "memory effects" from acidic runs can ruin amine separations.
  • Detection Issues: If the 210 nm baseline is too noisy (due to hexane quality), consider Polar Organic Mode (100% Acetonitrile + 0.1% DEA/Ethanolamine). Acetonitrile has a lower UV cutoff than some grades of Hexane.

  • Solubility: The free base amino-alcohol is polar. If it precipitates in 85% Hexane, dissolve the sample in 100% Ethanol first, then dilute with Hexane.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • YMC Co., Ltd. (2021). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol. Synthesis. Retrieved from [Link]

Sources

Reference standards for (6-Aminocyclohex-3-en-1-yl)methanol quality control

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for (6-Aminocyclohex-3-en-1-yl)methanol Quality Control

Introduction: The Stereochemical Gatekeeper

(6-Aminocyclohex-3-en-1-yl)methanol (CAS 191803-49-3 / 1212171-08-8 for HCl salt) is a high-value chiral building block, critical in the synthesis of pleuromutilin antibiotics like Valnemulin and novel mPGES-1 inhibitors . Its utility lies in its specific stereochemistry—typically the cis-isomer (1S,6S)—which dictates the biological activity of the final pharmaceutical ingredient (API).

For researchers and QC scientists, this molecule presents a dual challenge: stereochemical integrity (preventing racemization) and chemical stability (preventing oxidation or carbamate formation). This guide compares available reference standard grades and provides self-validating protocols to ensure your analytical data is robust.

Part 1: Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of reference standard is a common source of OOS (Out of Specification) results in early-phase development. Below is an objective comparison of the three primary tiers available for this intermediate.

FeatureCertified Reference Material (CRM) Primary Analytical Standard Research Grade (Building Block)
Primary Use ISO 17025/GMP Release Testing, Method ValidationRoutine QC, In-process Control (IPC)Early Synthesis, Route Scouting
Traceability SI-Traceable (NIST/BAM). ISO 17034 Accredited.[1]Traceable to internal primary standard or high-purity lot.[1]Vendor-defined (often non-traceable).
Purity Definition Mass Balance (% Assay = 100% - Impurities - Water - Solvents).Chromatographic Purity (% Area). Sometimes adjusted for water.[1][2]Chromatographic Purity (% Area) only.
Stereochemistry Certified ee% & dr (Enantiomeric/Diastereomeric Excess).Tested for ee%, but uncertainty not always defined.[1]Often undefined or "predominantly cis".[1]
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).[1]Not stated.Not stated.
Cost Factor High (

)
Moderate (

)
Low ($)

Expert Insight: For (6-Aminocyclohex-3-en-1-yl)methanol, commercially available CRMs are rare. The industry standard practice is to purchase a high-purity Research Grade material, fully characterize it (NMR, qNMR, Chiral HPLC, KF, ROI) to elevate it to a Primary Analytical Standard , and then use it to qualify a secondary working standard.

Part 2: Critical Quality Attributes (CQAs) & Impurity Mapping

The quality of this standard is defined by three specific attributes that must be controlled.

Stereochemical Purity (The "Cis" Requirement)

The biological activity of Valnemulin depends on the specific spatial arrangement of the amino and hydroxyl groups.[1]

  • Enantiomeric Impurity: The (1R,6R) enantiomer (if (1S,6S) is desired).

  • Diastereomeric Impurity: The trans-isomer.[1]

  • Control Limit: Typically, ee% > 99.5% and de% > 99.0% are required for API starting materials.[1]

Chemical Stability (The "Carbamate" Trap)

Free amines in this class are hygroscopic and avidly absorb atmospheric CO₂ to form carbamates (zwitterionic species).[1]

  • Symptom: Appearance of "ghost peaks" in HPLC or broadening of NMR signals.[1]

  • Mitigation: Store as the Hydrochloride (HCl) salt or the Carbamate-protected precursor (which is stable) and deprotect immediately before use.

Synthesis-Derived Impurities

Understanding the synthesis route reveals where impurities originate.[1]

ImpurityMap Start Racemic Precursor (Diels-Alder Adduct) Resolution Chiral Resolution (Enzymatic or Salt) Start->Resolution Imp_Diast Impurity B: Trans-Isomer Start->Imp_Diast Isomerization Reduction Reduction Step (LiAlH4 / Borane) Resolution->Reduction Purified Isomer Imp_Enant Impurity A: Wrong Enantiomer Resolution->Imp_Enant Inefficient Resolution Product (6-Aminocyclohex-3-en-1-yl)methanol (Target Standard) Reduction->Product Imp_OverRed Impurity C: Saturated Cyclohexane Reduction->Imp_OverRed Over-reduction

Figure 1: Impurity origin map for (6-Aminocyclohex-3-en-1-yl)methanol. Red nodes indicate critical impurities to target during method validation.[1]

Part 3: Self-Validating Experimental Protocols

These protocols are designed to be "self-validating," meaning they include internal system suitability checks to ensure data reliability.

Protocol A: Chiral HPLC for Enantiomeric Purity

Objective: Quantify the enantiomeric excess (ee%) of the standard.

  • Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: DEA is critical to suppress peak tailing of the free amine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Lower temperature improves resolution of enantiomers).[1]

  • Detection: UV @ 210 nm (low wavelength due to lack of chromophores).[1]

  • System Suitability Criteria:

    • Resolution (

      
      ) between enantiomers > 2.0.[1]
      
    • Tailing Factor (

      
      ) < 1.5.[1]
      

Validation Step: Inject a "Racemic Mix" (intentionally prepared by mixing equal parts of enantiomers) before your sample.[1] If you do not see two baseline-separated peaks, the method is invalid for the pure standard.

Protocol B: 1H-NMR for Cis/Trans Confirmation

Objective: Distinguish between cis and trans diastereomers using coupling constants (


-values).[1]
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .[1]
  • Key Signal: Focus on the methine proton attached to the carbon bearing the hydroxyl group (CH-OH).[1]

  • Interpretation:

    • Cis-isomer: Typically exhibits a smaller coupling constant (

      
       or 
      
      
      
      ) due to the geometry of the cyclohexane ring.
    • Trans-isomer: Exhibits a larger coupling constant (

      
       Hz) if the substituents adopt a diequatorial conformation.
      
  • Validation: Compare the integration of the alkene protons (5.6–5.8 ppm) to the CH-OH proton. The ratio must be exactly 2:1.

Part 4: Handling & Storage Recommendations

To maintain the "Primary Standard" status of your material, follow these strict handling rules:

  • Hygroscopicity Management:

    • Store the standard in a desiccator at -20°C.

    • Equilibrate to room temperature before opening the vial to prevent water condensation.[1]

  • CO₂ Protection:

    • Flush headspace with Argon or Nitrogen after every use.[1]

    • Pro-Tip: If the material turns from a white solid to a sticky gum, it has likely formed a carbamate.[1] Regenerate by dissolving in dilute HCl and lyophilizing to recover the HCl salt.[1]

    • Perform a simplified identity check (IR or HPLC retention time) every 6 months.[1]

    • Perform full re-characterization (Water + Purity) annually.[1]

References

  • Walker, D. P., et al. (2011).[1][3] A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol.... Synlett.[1] Link

  • Sigma-Aldrich. (n.d.).[1] cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride Product Page. Link

  • European Medicines Agency (EMA). (2024).[1][4] ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Link

  • PubChem. (n.d.).[1][5] 6-Aminocyclohex-3-en-1-ol Compound Summary. Link

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (6-Aminocyclohex-3-en-1-yl)methanol: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

For research professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. Handling novel chemical entities like (6-Aminocyclohex-3-en-1-yl)methanol demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) and handling protocols. Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on innovation.

Hazard Identification and Risk Assessment: Understanding the Compound

While comprehensive toxicological data for (6-Aminocyclohex-3-en-1-yl)methanol is not extensively documented, information from Safety Data Sheets (SDS) for structurally similar compounds, such as 3-Cyclohexene-1-methanol and its derivatives, provides a solid foundation for risk assessment. The primary hazards identified are significant and demand respect.[1][2]

  • Skin Irritation: The compound is classified as a skin irritant.[1][2] Direct contact can lead to redness, inflammation, and discomfort. The causality here is the chemical's ability to disrupt the lipid barrier of the skin, leading to an inflammatory response.

  • Serious Eye Irritation: This is a critical hazard.[1][2] The chemical can cause significant eye damage upon contact. The amine and alcohol functional groups can interact with the sensitive tissues of the eye, leading to irritation and potential long-term damage.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][2] This is due to the compound's potential volatility and the reactivity of its functional groups with the mucosal linings of the respiratory system.

  • Combustibility: The substance is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above its flash point.[1]

Table 1: Hazard Profile of (6-Aminocyclohex-3-en-1-yl)methanol and Analogs

Hazard Classification GHS Category Primary Route of Exposure Potential Health Effects
Skin Corrosion/Irritation Category 2 Dermal Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2 Ocular Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity Category 3 Inhalation May cause respiratory irritation.[1][2]

| Flammability | Combustible Liquid | N/A | Can form explosive mixtures with air upon heating. |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards of (6-Aminocyclohex-3-en-1-yl)methanol.

A. Eye and Face Protection:

  • Mandatory: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Standard safety glasses are insufficient as they do not provide a seal against splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when heating), a face shield should be worn in addition to safety goggles.

B. Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are the primary barrier against skin contact.

    • Type: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene. Always check the manufacturer's glove compatibility data.

    • Technique: Never wear compromised gloves. Inspect for tears or pinholes before each use. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[4]

  • Lab Coat: A flame-resistant lab coat is mandatory to protect against splashes and as a barrier in case of a small fire. Ensure the lab coat is fully buttoned.

  • Additional Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

C. Respiratory Protection:

  • Standard Operations: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[2][5][6]

  • Emergency Situations: In the event of a large spill or if engineering controls fail, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended. All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.

Table 2: PPE Requirements for Handling (6-Aminocyclohex-3-en-1-yl)methanol

Task Eye/Face Protection Skin Protection Respiratory Protection
Weighing/Small Volume Transfers Safety Goggles Nitrile Gloves, Lab Coat Chemical Fume Hood
Large Volume Transfers/Reactions Safety Goggles & Face Shield Nitrile/Neoprene Gloves, Lab Coat Chemical Fume Hood

| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Gloves, Lab Coat, Apron | NIOSH-approved respirator (if ventilation is inadequate) |

Operational and Handling Procedures

Safe handling is a procedural discipline that complements the physical barriers of PPE.

A. General Handling:

  • Preparation: Before starting work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]

  • Ventilation: All handling of (6-Aminocyclohex-3-en-1-yl)methanol should be performed in a chemical fume hood to control vapor exposure.[6]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools for transfers.[8]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][5]

B. Storage:

  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2][7]

  • Compatibility: Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

A. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[2] If skin irritation occurs, get medical advice.

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.

B. Spill Response: The following workflow outlines the necessary steps for a chemical spill.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill (Size & Hazard) alert->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves) minor_spill->don_ppe contact_ehs Contact Emergency Services / EHS major_spill->contact_ehs contain Contain Spill (Use inert absorbent like sand or vermiculite) don_ppe->contain cleanup Collect & Place in Labeled Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose end End dispose->end contact_ehs->end

Caption: Chemical Spill Response Workflow.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination.

  • Waste Segregation: Do not mix (6-Aminocyclohex-3-en-1-yl)methanol waste with other waste streams.

  • Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container designated for hazardous chemical waste.[1][6]

  • Institutional Protocol: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[2] All waste must be disposed of in accordance with local, state, and federal regulations.

By integrating these principles of hazard assessment, rigorous PPE use, and procedural diligence, you can confidently and safely handle (6-Aminocyclohex-3-en-1-yl)methanol, ensuring both personal safety and the integrity of your research.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Methanol. [Link]

  • PubChem. 6-Aminocyclohex-3-en-1-ol Compound Summary. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Solvent Naphtha. [Link]

  • Methanex. (2024). Safety Data Sheet: Methanol. [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Distillates (petroleum), hydrotreated heavy naphthenic. [Link]

  • Sunnyside Corporation. (2013). Safety Data Sheet: Naphthol Spirits. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.